molecular formula C22H29N7O B612084 MPI-0479605

MPI-0479605

Cat. No.: B612084
M. Wt: 407.5 g/mol
InChI Key: OVJBNYKNHXJGSA-UHFFFAOYSA-N
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Description

MPI-0479605 is a potent and ATP-competitive inhibitor of the mitotic kinase MPS1 (IC50 = 1.8 nM). It is selective for MPS1 over a panel of 79 kinases at a concentration of 500 nM. This compound induces time-dependent degradation of cyclin B and securin and decreases phosphorylation of BUBR1 resulting in failed cytokinesis in HeLa cells arrested by nocodazole. It also causes misalignment of chromosomes at the anaphase plate and aneuploidy in A549 cells and slows cell cycle progression of HCT116 and COLO 205 cells irrespective of p53 activity. This compound (30-150 mg/kg) reduces tumor volume in an HCT116 mouse colon cancer xenograft model in a dose-dependent manner.>This compound is a potent and selective ATP competitive inhibitor of Mps1. Cells treated with this compound undergo aberrant mitosis, resulting in aneuploidy and formation of micronuclei. In cells with wild-type p53, this promotes the induction of a postmitotic checkpoint characterized by the ATM- and RAD3-related-dependent activation of the p53-p21 pathway. In both wild-type and p53 mutant cells lines, there is a growth arrest and inhibition of DNA synthesis. Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response. In xenograft models, this compound inhibits tumor growth, suggesting that drugs targeting Mps1 may have utility as novel cancer therapeutics.

Properties

IUPAC Name

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBNYKNHXJGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MPI-0479605: A Potent and Selective Inhibitor of the Mitotic Kinase Mps1 (TTK) for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPI-0479605 is a novel, potent, and selective small-molecule inhibitor of the dual-specificity protein kinase Mps1, also known as TTK (Threonine Tyrosine Kinase).[1][2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3][4] This kinase is frequently overexpressed in various cancer types, making it a compelling target for anticancer therapeutics.[1][4] this compound functions as an ATP-competitive inhibitor of Mps1, leading to the disruption of the SAC, aberrant mitosis, aneuploidy, and subsequent cell death in cancer cells.[1][5][6] Preclinical studies have demonstrated its anti-tumor activity in vitro across a range of cancer cell lines and in vivo in xenograft models.[3][7] This document provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of Mps1 kinase activity.[6][7] By competing with ATP for the kinase's binding site, this compound effectively blocks the autophosphorylation of Mps1 and the subsequent phosphorylation of its downstream targets, which are essential for the proper functioning of the spindle assembly checkpoint.[2]

The primary consequences of Mps1 inhibition by this compound include:

  • Impairment of the Spindle Assembly Checkpoint (SAC): The SAC's role is to prevent the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1][3] this compound-mediated inhibition of Mps1 abrogates this checkpoint, allowing cells to exit mitosis prematurely, even in the presence of unattached or improperly attached chromosomes.[3][7]

  • Chromosome Missegregation and Aneuploidy: The disruption of the SAC leads to severe defects in chromosome alignment at the metaphase plate and subsequent missegregation during anaphase.[1][2][3] This results in daughter cells with an abnormal number of chromosomes, a condition known as aneuploidy.[1][3]

  • Induction of Cell Death: The genomic instability caused by aneuploidy triggers cellular stress responses that can lead to cell cycle arrest and ultimately, cell death through apoptosis or mitotic catastrophe.[1][5] In cells with wild-type p53, this compound treatment has been shown to induce a postmitotic checkpoint characterized by the activation of the p53-p21 pathway.[1][3] However, the compound is effective in both p53 wild-type and mutant cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

KinaseIC50 (nM)Selectivity vs. Other Kinases
Mps1 (TTK)1.8 - 4>40-fold selectivity over other kinases tested[5][7]
JNK110
FER590

Table 2: In Vitro Anti-proliferative Activity (GI50)

Cell LineCancer TypeGI50 (nM)
Panel of Tumor Cell LinesVarious30 - 100[5]
HCT-116Colon CancerDose-dependent reduction in viability[6]

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
HCT-116 (Colon)30 mg/kg, daily, i.p.49%[3][7]
HCT-116 (Colon)150 mg/kg, every 4 days, i.p.74% - 75%[3][7]
Colo-205 (Colon)150 mg/kg, every 4 days, i.p.63%[6]

Experimental Protocols

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 and other kinases.

  • Methodology:

    • Recombinant full-length Mps1 enzyme (25 ng) is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) with Myelin Basic Protein (MBP) as a substrate.[5]

    • The reaction mixture contains either this compound at various concentrations or DMSO as a vehicle control.[5]

    • The kinase reaction is initiated by the addition of 40 µM ATP mixed with 1 µCi [γ-33P]ATP.[5]

    • The reaction proceeds for 45 minutes at room temperature.[5]

    • The reaction is terminated by adding 3% phosphoric acid.[5]

    • The mixture is transferred to P81 filter plates, which are then washed with 1% phosphoric acid.[5]

    • The amount of incorporated 33P radioactivity is quantified using a TopCount scintillation reader to determine the level of kinase activity.[5]

Cell Viability Assay (CellTiter-Glo®)
  • Objective: To measure the effect of this compound on the viability of cancer cell lines and determine the GI50.

  • Methodology:

    • Cancer cell lines (e.g., A549, Colo205, HCT116) are seeded in 96-well plates.[5]

    • Cells are treated with a range of concentrations of this compound for 3 or 7 days.[5]

    • Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.[5]

    • The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5]

G2/M Escape Assay
  • Objective: To assess the ability of this compound to override the spindle assembly checkpoint.

  • Methodology:

    • HeLa cells are treated with nocodazole (250 ng/ml) for 17 hours to induce mitotic arrest by disrupting microtubule formation, thereby activating the spindle checkpoint.[7]

    • This compound is then added to the nocodazole-treated cells for an additional 4 hours.[7]

    • Cells are fixed and stained with an anti-phospho-histone H3 antibody (a marker for mitotic cells) and Hoechst dye (to visualize DNA).[7]

    • The percentage of cells remaining in mitosis is determined by image analysis. A decrease in the percentage of mitotic cells indicates an override of the SAC.[7]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Methodology:

    • Human tumor cells (e.g., HCT-116 or Colo-205) are subcutaneously transplanted into the flanks of nude mice.[5][6]

    • When the tumors reach an average size of 100 mm³, treatment with this compound is initiated.[6]

    • The compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3][5]

    • Tumor growth is monitored over time, and the percentage of tumor growth inhibition (TGI) is calculated relative to vehicle-treated control animals.[3][7]

    • Animal body weight is also monitored as an indicator of toxicity.[7]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the function of this compound.

MPI_0479605_Mechanism_of_Action cluster_0 Normal Mitosis cluster_1 Action of this compound Mps1 Mps1 (TTK) Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers Segregation Correct Chromosome Segregation Anaphase->Segregation MPI This compound Mps1_inhibited Mps1 (TTK) Kinase MPI->Mps1_inhibited Inhibits SAC_impaired Impaired SAC Mps1_inhibited->SAC_impaired Fails to Activate APC_C_active Prematurely Active APC/C SAC_impaired->APC_C_active Fails to Inhibit Aberrant_Anaphase Aberrant Anaphase APC_C_active->Aberrant_Anaphase Prematurely Triggers Aneuploidy Aneuploidy Aberrant_Anaphase->Aneuploidy Cell_Death Cell Death (Apoptosis/Mitotic Catastrophe) Aneuploidy->Cell_Death

Caption: Mechanism of Action of this compound.

G2_M_Escape_Assay_Workflow cluster_workflow G2/M Escape Assay Workflow Start HeLa Cells Nocodazole Treat with Nocodazole (17 hours) Start->Nocodazole Mitotic_Arrest Cells Arrested in Mitosis (SAC Activated) Nocodazole->Mitotic_Arrest Treatment Add this compound (4 hours) Mitotic_Arrest->Treatment Fix_Stain Fix and Stain (Anti-phospho-H3, Hoechst) Treatment->Fix_Stain Analysis Image Analysis Fix_Stain->Analysis Result Determine Percentage of Mitotic Cells Analysis->Result

Caption: G2/M Escape Assay Experimental Workflow.

Postmitotic_Checkpoint_Activation cluster_pathway Postmitotic Checkpoint in p53 WT Cells MPI This compound Mps1_inhibition Mps1 Inhibition MPI->Mps1_inhibition Aneuploidy Aneuploidy Mps1_inhibition->Aneuploidy ATR ATM/RAD3-related (ATR) Activation Aneuploidy->ATR p53 p53 Activation ATR->p53 p21 p21 Induction p53->p21 Growth_Arrest Growth Arrest & Inhibition of DNA Synthesis p21->Growth_Arrest Cell_Death Mitotic Catastrophe and/or Apoptosis Growth_Arrest->Cell_Death

Caption: Postmitotic Checkpoint Activation Pathway.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinase Mps1. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, leads to mitotic catastrophe and cell death in cancer cells. The robust preclinical data, including in vitro potency and in vivo anti-tumor efficacy, underscore the potential of targeting Mps1 with inhibitors like this compound as a promising therapeutic strategy for the treatment of cancer. Further clinical investigation is warranted to determine its safety and efficacy in patients. While no clinical trials for this compound are currently listed, the development of other Mps1 inhibitors like CFI-402257 highlights the continued interest in this therapeutic target.[4][8]

References

MPI-0479605: A Potent Mps1 Kinase Inhibitor and its Impact on Mitotic Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MPI-0479605, a selective, small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This document details the mechanism of action of this compound, its effects on mitotic progression, and summarizes key in vitro and in vivo data.

Core Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1][2][3] By binding to the ATP pocket of Mps1, it blocks the kinase's ability to phosphorylate its downstream targets, which are essential for the proper functioning of the spindle assembly checkpoint.[4] The primary consequence of Mps1 inhibition by this compound is the impairment of the SAC.[4] This leads to a cascade of events including defects in chromosome alignment and segregation, resulting in aneuploidy.[4][5] Ultimately, this disruption of mitotic integrity triggers cell growth arrest and programmed cell death through apoptosis or mitotic catastrophe.[1][4]

Effects on Mitotic Progression

The inhibition of Mps1 by this compound has profound effects on the progression of cells through mitosis. Normally, the SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound overrides this checkpoint, even in the presence of microtubule-destabilizing agents like nocodazole.[4][6]

Key mitotic events affected by this compound include:

  • Defective Chromosome Alignment: Cells treated with this compound exhibit severe difficulties in aligning chromosomes at the metaphase plate.[2][4]

  • Premature Anaphase Entry: The impaired SAC allows cells to enter anaphase prematurely, with unaligned chromosomes.[4] This is evidenced by the presence of lagging chromosomes during anaphase.[4]

  • Aneuploidy and Micronuclei Formation: The erroneous chromosome segregation leads to daughter cells with an abnormal number of chromosomes (aneuploidy) and the formation of micronuclei.[5][7]

  • Postmitotic Checkpoint Activation: In cells with wild-type p53, the genomic instability caused by this compound can activate a postmitotic checkpoint, leading to the activation of the p53-p21 pathway.[5][7]

  • Cell Cycle Arrest and Apoptosis: Following the aberrant mitosis, cells experience growth arrest and an inhibition of DNA synthesis.[5] This ultimately culminates in cell death via mitotic catastrophe or apoptosis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Mps1 Kinase IC50 1.8 nMBiochemical Assay[1][2][4]
G2/M Escape EC50 71.3 nMHeLa cells[6]
GI50 Range 30 - 100 nMPanel of tumor cell lines[1]

Table 2: In Vivo Antitumor Activity of this compound

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
HCT-116 30 mg/kg, daily (i.p.)49%[2][4]
HCT-116 150 mg/kg, every 4 days (i.p.)74%[2][4]
Colo-205 150 mg/kg, every 4 days (i.p.)63%[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

MPI_0479605_Mechanism Mechanism of Action of this compound cluster_mitosis Mitosis cluster_outcome Cellular Outcome Mps1 Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Aberrant_Mitosis Aberrant Mitosis (Chromosome Mis-segregation) APC/C Anaphase-Promoting Complex (APC/C) SAC->APC/C Inhibits Securin_CyclinB Securin & Cyclin B APC/C->Securin_CyclinB Degrades Anaphase Anaphase Securin_CyclinB->Anaphase Inhibits This compound This compound This compound->Mps1 Aneuploidy Aneuploidy Aberrant_Mitosis->Aneuploidy Cell_Death Apoptosis / Mitotic Catastrophe Aneuploidy->Cell_Death

Mechanism of Action of this compound

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) (GI50 Determination) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Protein Phosphorylation, Cyclin B/Securin Levels) Cell_Viability->Western_Blot Microscopy Immunofluorescence Microscopy (Chromosome Alignment, Mitotic Phenotype) Western_Blot->Microscopy Xenograft Tumor Xenograft Models (e.g., HCT-116, Colo-205) Microscopy->Xenograft Translational Studies Dosing This compound Administration (e.g., i.p.) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement TGI Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI Start Compound This compound Start->Kinase_Assay

Workflow for this compound Characterization

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Mps1 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.

  • Methodology: Kinase activity is measured by monitoring the incorporation of 33P into a protein substrate. Reactions are initiated with the addition of ATP and the test compound (this compound) at varying concentrations. The reactions are then terminated, and the phosphorylated substrate is captured on a filter plate. The amount of incorporated 33P radioactivity is quantified using a scintillation counter. The IC50 value is calculated from the dose-response curve.[1][6]

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Objective: To determine the concentration of this compound that causes a 50% reduction in cell growth (GI50).

  • Methodology: Tumor cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 3 or 7 days). Cell viability is assessed by measuring cellular ATP levels using a luminescent assay such as CellTiter-Glo®. The luminescence signal, which is proportional to the number of viable cells, is read on a plate reader. The GI50 is calculated from the resulting dose-response curve.[1][6]

Western Blotting
  • Objective: To analyze the levels and phosphorylation status of key mitotic proteins following treatment with this compound.

  • Methodology: Cells are treated with this compound for a specified time. For SAC override experiments, cells may be co-treated with nocodazole.[4] Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for proteins of interest, such as phospho-Mps1 (pT676), BubR1, cyclin B, and securin.[4] Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate.

Immunofluorescence Microscopy
  • Objective: To visualize the effects of this compound on chromosome segregation and mitotic spindle formation.

  • Methodology: Cells are grown on coverslips and treated with this compound. The cells are then fixed and permeabilized. For visualization of chromosomes, the cells are stained with a DNA dye such as Hoechst. To visualize the mitotic spindle, an antibody against α-tubulin can be used. The stained cells are then imaged using a fluorescence microscope to observe mitotic phenotypes such as chromosome misalignment and lagging chromosomes.[4][6]

Xenograft Tumor Growth Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology: Human tumor cells (e.g., HCT-116 or Colo-205) are subcutaneously implanted into immunodeficient mice.[2] Once the tumors reach a specified average volume, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneally) at various doses and schedules.[2][4] Tumor volume and body weight are measured regularly. The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.[2]

Conclusion

This compound is a potent and selective inhibitor of Mps1 kinase that disrupts the spindle assembly checkpoint, leading to severe mitotic defects and ultimately inducing cell death in cancer cells. Its demonstrated in vitro and in vivo activity underscores the potential of targeting Mps1 as a therapeutic strategy in oncology. This guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the exploration of novel anti-mitotic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ATP-competitive Inhibition by MPI-0479605

This technical guide provides a comprehensive overview of this compound, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a small molecule inhibitor that directly competes with ATP for the binding site on the Mps1 kinase.[1][2][3] Mps1 is a crucial dual-specificity protein kinase essential for the proper bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint (SAC).[3][4] By inhibiting Mps1, this compound disrupts these critical mitotic processes, leading to defects in chromosome segregation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibition
Kinase TargetIC50 (nM)Notes
Mps1 (TTK)1.8[2][3][5][6][7][8][9]Potent and primary target.
Mps1 (TTK)4[1]Another reported value.
JNK110[1]Moderate activity.
FER590[1]Moderate activity.

This compound demonstrates high selectivity for Mps1, with significantly lower potency against a panel of other kinases.[1][3]

Table 2: Cellular Activity (Cytotoxicity)
Cell LineGI50 (nM)Assay Duration
Various Tumor Cell Lines30 - 100[2][6][7]7 days

The half-maximal growth inhibition (GI50) values indicate that extended treatment with this compound is cytotoxic across a range of cancer cell lines.[3]

Table 3: In Vivo Antitumor Activity (Xenograft Models)
Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
HCT-11630 mg/kg, daily, i.p.49%[1][3][7]
HCT-116150 mg/kg, every 4 days, i.p.74-75%[1][3]
Colo-205150 mg/kg, every 4 days, i.p.63%[5]

These data demonstrate the in vivo efficacy of this compound in inhibiting tumor growth in colon cancer xenograft models.[3][5]

Signaling Pathway and Cellular Consequences of Mps1 Inhibition

Inhibition of Mps1 by this compound disrupts the Spindle Assembly Checkpoint (SAC), a critical signaling pathway that ensures proper chromosome segregation during mitosis. This disruption leads to a cascade of cellular events culminating in cell death.

G cluster_0 Mps1 Inhibition cluster_1 Normal Mitosis cluster_2 Cellular Consequences of Inhibition This compound This compound Mps1 Kinase Mps1 Kinase This compound->Mps1 Kinase Inhibits (ATP-competitive) ATP ATP ATP->Mps1 Kinase Binds Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1 Kinase->Spindle Assembly Checkpoint (SAC) Activates Chromosome Biorientation Chromosome Biorientation Mps1 Kinase->Chromosome Biorientation Ensures Proper SAC Impairment SAC Impairment Chromosome Missegregation Chromosome Missegregation SAC Impairment->Chromosome Missegregation Aneuploidy Aneuploidy Chromosome Missegregation->Aneuploidy p53 Activation p53 Activation Aneuploidy->p53 Activation Apoptosis / Mitotic Catastrophe Apoptosis / Mitotic Catastrophe Aneuploidy->Apoptosis / Mitotic Catastrophe p53 Activation->Apoptosis / Mitotic Catastrophe

Caption: Signaling pathway of Mps1 inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1 Kinase Assay

This protocol is used to determine the in vitro inhibitory activity of this compound on Mps1 kinase.

  • Reaction Setup : Recombinant full-length Mps1 enzyme (25 ng) is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) containing 5 µM Myelin Basic Protein (MBP) as a substrate.[2]

  • Inhibitor Addition : this compound or vehicle (DMSO) is added to the reaction mixture.[2]

  • Initiation : The kinase reaction is initiated by adding 40 µM ATP (2x Km for ATP) mixed with 1 µCi of [γ-³³P]ATP.[2]

  • Incubation : The reaction is incubated for 45 minutes at room temperature.[2]

  • Termination : The reaction is terminated by adding 3% phosphoric acid.[2][6]

  • Measurement : The mixture is transferred to P81 filter plates, washed with 1% phosphoric acid, and the ³³P radioactivity is measured using a scintillation counter to quantify kinase activity.[2][6]

G Start Start Reaction_Mix Prepare Reaction Mix: Mps1, MBP, Buffer Start->Reaction_Mix Add_Inhibitor Add this compound or DMSO Reaction_Mix->Add_Inhibitor Start_Reaction Add ATP + [γ-³³P]ATP Add_Inhibitor->Start_Reaction Incubate Incubate at RT for 45 min Start_Reaction->Incubate Stop_Reaction Terminate with Phosphoric Acid Incubate->Stop_Reaction Filter_Wash Transfer to P81 Plate and Wash Stop_Reaction->Filter_Wash Measure Measure ³³P with Scintillation Counter Filter_Wash->Measure End End Measure->End

Caption: Workflow for the in vitro Mps1 kinase assay.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability to determine the cytotoxic effects of this compound.

  • Cell Seeding : Plate cells (e.g., A549, HCT116, etc.) in 96-well plates and allow them to adhere overnight.[2][6]

  • Compound Treatment : Treat cells with various concentrations of this compound for 3 or 7 days.[2][6]

  • Lysis and ATP Measurement : Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

G Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with this compound (3 or 7 days) Seed_Cells->Treat_Cells Add_Reagent Add CellTiter-Glo® Reagent Treat_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_GI50 Calculate GI50 Measure_Luminescence->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for the cell viability assay.

In Vivo Xenograft Antitumor Studies

This protocol evaluates the antitumor activity of this compound in a mouse model.

  • Tumor Implantation : Subcutaneously transplant human tumor cells (e.g., HCT-116 or Colo-205) into the flanks of nude mice.[5][7]

  • Tumor Growth : Allow tumors to reach an average size of 100 mm³.[5][7]

  • Compound Administration : Administer this compound intraperitoneally (i.p.) at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3][5] The compound is formulated in a vehicle such as 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300.[5][7]

  • Tumor Measurement : Measure tumor volume regularly using calipers.[5][7]

  • Data Analysis : Calculate the percent tumor growth inhibition (%TGI) relative to the vehicle-treated control group.[5][7]

G Start Start Implant_Tumor Implant Tumor Cells in Nude Mice Start->Implant_Tumor Tumor_Growth Allow Tumors to Grow to ~100 mm³ Implant_Tumor->Tumor_Growth Treat_Mice Administer this compound (i.p.) Tumor_Growth->Treat_Mice Measure_Tumors Measure Tumor Volume Regularly Treat_Mice->Measure_Tumors Calculate_TGI Calculate %TGI Measure_Tumors->Calculate_TGI End End Calculate_TGI->End

Caption: Workflow for in vivo xenograft studies.

References

Preliminary Studies of MPI-0479605 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on MPI-0479605, a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). The content herein summarizes the current understanding of its mechanism of action, its effects on cancer cell lines, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Mps1, a crucial dual-specificity protein kinase essential for the proper bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint (SAC).[1][2] Mps1 is frequently overexpressed in various cancer cells and is highly active during mitosis.[1][2] By inhibiting Mps1, this compound disrupts the SAC, leading to severe defects in chromosome segregation. This results in aneuploidy and the formation of micronuclei in cancer cells.[1][2] Ultimately, this disruption triggers cell growth arrest and promotes cell death through apoptosis or mitotic catastrophe.[1][2][3]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity

TargetMetricValueReference
Mps1/TTK KinaseIC501.8 nM[3][4][5]
JNK KinaseIC50110 nM[6]
FER KinaseIC50590 nM[6]
Panel of 32 Other KinasesActivityLittle to no activity[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LinesMetricValue RangeTreatment DurationReference
Panel of various tumor cell linesGI5030 - 100 nM3 or 7 days[3]
HCT-116Cell ViabilityDose-dependent decrease (0.1-10 µM)Not Specified[4]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft ModelDosing RegimenMetricValueReference
HCT-11630 mg/kg, daily, i.p.Tumor Growth Inhibition (TGI)49%[1][6]
HCT-116150 mg/kg, every 4 days, i.p.Tumor Growth Inhibition (TGI)74%[1]
HCT-116150 mg/kg (q4d x 21 days)Tumor Growth Inhibition (TGI)75%[6]
Colo-205150 mg/kg, every 4 days, i.p.Tumor Growth Inhibition (TGI)63%[4]

Signaling Pathway Perturbation

In p53-proficient cancer cells, the aneuploidy induced by this compound triggers a postmitotic checkpoint.[1][2] This response is characterized by the activation of the p53-p21 pathway in a manner dependent on the ATM- and RAD3-related (ATR) kinase.[1][2] This activation contributes to the observed growth arrest and inhibition of DNA synthesis.[1][2]

MPI_0479605_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Downstream Consequences MPI This compound Mps1 Mps1 Kinase (TTK) MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Required for Mitosis Aberrant Mitosis SAC->Mitosis Disruption leads to Aneuploidy Aneuploidy & Micronuclei Mitosis->Aneuploidy Results in ATR ATR Activation Aneuploidy->ATR Induces Cell_Death Mitotic Catastrophe / Apoptosis Aneuploidy->Cell_Death Ultimately causes p53 p53-p21 Pathway Activation ATR->p53 Activates (in p53 WT cells) Growth_Arrest Growth Arrest & Inhibition of DNA Synthesis p53->Growth_Arrest Leads to

This compound mechanism of action and signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Mps1 Kinase Assay
  • Enzyme and Substrate Preparation : 25 ng of recombinant, full-length Mps1 enzyme is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) containing 5 µM Myelin Basic Protein (MBP) as a substrate.

  • Inhibitor Addition : this compound or a vehicle control (DMSO) is added to the reaction mixture.

  • Reaction Initiation : The reaction is initiated by adding 40 µM ATP (2xKm) combined with 1 µCi of [γ-33P]ATP.

  • Incubation : The reaction is incubated at room temperature for 45 minutes.

  • Termination : The reaction is terminated by the addition of 3% phosphoric acid.

  • Measurement : The reaction mixture is transferred to P81 filter plates, washed with 1% phosphoric acid, and the 33P radioactivity is measured using a TopCount scintillation reader.

Cell Viability (CellTiter-Glo) Assay
  • Cell Seeding : A panel of tumor cell lines (e.g., A549, Colo205, HCT116, etc.) are seeded in appropriate multi-well plates.

  • Compound Treatment : Cells are treated with various concentrations of this compound for a duration of 3 or 7 days.

  • Reagent Addition : The CellTiter-Glo reagent is added to each well according to the manufacturer's protocol.

  • Incubation : The plates are incubated to stabilize the luminescent signal.

  • Luminescence Measurement : The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.

Western Blot Analysis for p53 Pathway Activation
  • Cell Culture and Treatment : HCT-116 cells are treated with either a vehicle (DMSO) or 1 µmol/L this compound for various time points.

  • Cell Lysis : Cells are harvested and lysed to extract total protein.

  • Protein Quantification : Protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting : The membrane is probed with primary antibodies against p53, p21, γH2AX, and a loading control (e.g., β-actin or GAPDH), followed by incubation with appropriate secondary antibodies.

  • Detection : The protein bands are visualized using a suitable detection method.

In Vivo Xenograft Tumor Growth Inhibition Study
  • Cell Implantation : HCT-116 or Colo-205 cells are subcutaneously transplanted into the flanks of nude mice.

  • Tumor Growth : Tumors are allowed to grow to an average size of 100 mm³.

  • Compound Formulation and Administration : this compound is formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300 and administered intraperitoneally (i.p.) at specified doses and schedules.

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated as: %TGI = 100 - 100 * (change in median tumor volume of treated group) / (change in median tumor volume of control group).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Mps1 Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture (e.g., HCT-116, A549) Viability_Assay Cell Viability Assay (GI50 Determination) Cell_Culture->Viability_Assay Treat with This compound Western_Blot Western Blot Analysis (p53 Pathway) Cell_Culture->Western_Blot Treat with This compound Xenograft Xenograft Model Generation (e.g., HCT-116 in nude mice) Viability_Assay->Xenograft Promising results lead to Treatment This compound Administration (i.p.) Xenograft->Treatment Measurement Tumor Growth Measurement Treatment->Measurement Analysis Tumor Growth Inhibition (TGI) Calculation Measurement->Analysis

General experimental workflow for this compound evaluation.

References

An In-depth Technical Guide to MPI-0479605: A Potent and Selective Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MPI-0479605, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C22H29N7O.[1][2] Its structure and key chemical properties are summarized below.

PropertyValueReference
IUPAC Name N6-cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine[2]
CAS Number 1246529-32-7[1]
Molecular Formula C22H29N7O[1][2]
Molecular Weight 407.51 g/mol [1][2]
Canonical SMILES Cc1cc(cc(c1)N2CCOCC2)Nc1nc(NC2CCCCC2)c2[nH]cnc2n1[3]
Appearance Solid powder[2]
Solubility Soluble in DMSO[3]

Mechanism of Action and Biological Activity

This compound is a potent and selective ATP-competitive inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][4][5] The SAC ensures the proper alignment of chromosomes during mitosis before allowing the cell to proceed to anaphase.

By inhibiting Mps1, this compound disrupts the SAC, leading to:

  • Aberrant Mitosis: Cells treated with this compound exhibit severe defects in chromosome alignment at the metaphase plate.[1][3]

  • Chromosome Missegregation and Aneuploidy: The compromised SAC allows cells to enter anaphase with unaligned chromosomes, resulting in aneuploidy and the formation of micronuclei.[4][5]

  • Postmitotic Checkpoint Activation: In cells with wild-type p53, the genomic instability triggers a postmitotic checkpoint. This involves the activation of the p53-p21 pathway in an ATM- and RAD3-related (ATR)-dependent manner.[4][5]

  • Cell Cycle Arrest and Cell Death: The activation of the p53-p21 pathway leads to a growth arrest and inhibition of DNA synthesis.[5] Ultimately, cells undergo mitotic catastrophe and/or apoptosis.[6]

Signaling Pathway of this compound Action

MPI_0479605_Pathway MPI This compound Mps1 Mps1 Kinase MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Chrom_Align Proper Chromosome Alignment SAC->Chrom_Align Ensures Aneuploidy Aneuploidy & Micronuclei Formation SAC->Aneuploidy Prevents ATR ATR Activation Aneuploidy->ATR p53 p53 Activation ATR->p53 p21 p21 Expression p53->p21 CDK CDK Inhibition p21->CDK Inhibits Growth_Arrest Growth Arrest & Inhibition of DNA Synthesis CDK->Growth_Arrest Leads to Cell_Death Mitotic Catastrophe / Apoptosis Growth_Arrest->Cell_Death

Caption: Signaling pathway of this compound leading to cell death.

Quantitative Data

In Vitro Potency and Cellular Activity
ParameterValueCell Line(s)Reference
Mps1 IC50 1.8 nM(Enzymatic Assay)[1][6]
GI50 Range 30 - 100 nMPanel of tumor cell lines[6]
In Vivo Antitumor Activity (Xenograft Models)
Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
HCT-116 Xenograft 30 mg/kg, daily, i.p.49%[1]
HCT-116 Xenograft 150 mg/kg, every 4th day, i.p.74%[1]
Colo-205 Xenograft 30 mg/kg, daily, i.p.No significant inhibition[1]
Colo-205 Xenograft 150 mg/kg, every 4th day, i.p.63%[1]
Kinase Selectivity

This compound has been reported to be highly selective for Mps1 when tested against a panel of 120 other kinases.[4] However, the specific quantitative data from the supplementary information of the primary publication was not accessible through the conducted searches. One earlier report mentioned testing against 34 other kinases with moderate activity observed only towards JNK (IC50 = 110 nM) and FER (IC50 = 590 nM).

Experimental Protocols

In Vitro Mps1 Kinase Assay

This protocol describes the measurement of Mps1 kinase activity and its inhibition by this compound.

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5) 10 mM MgCl2 0.01% Triton X-100 5 µM Myelin Basic Protein (MBP) Incubate_1 Incubate Enzyme, Buffer, and Inhibitor/Vehicle Reagents->Incubate_1 Enzyme Prepare 25 ng recombinant full-length Mps1 enzyme Enzyme->Incubate_1 Inhibitor Prepare this compound/ vehicle (DMSO) Inhibitor->Incubate_1 ATP_mix Prepare 40 µM ATP with 1 µCi [γ-33P]ATP Add_ATP Add ATP mix to start reaction ATP_mix->Add_ATP Incubate_1->Add_ATP Incubate_2 Incubate at room temperature for 45 minutes Add_ATP->Incubate_2 Terminate Terminate reaction with 3% phosphoric acid Incubate_2->Terminate Transfer Transfer to P81 filter plates Terminate->Transfer Wash Wash with 1% phosphoric acid Transfer->Wash Measure Measure 33P radioactivity (TopCount scintillation reader) Wash->Measure

Caption: Workflow for the in vitro Mps1 kinase assay.

Detailed Steps:

  • Reaction Setup: In a suitable reaction vessel, combine 25 ng of recombinant full-length Mps1 enzyme with the reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100, and 5 µM Myelin Basic Protein (MBP) as a substrate.

  • Inhibitor Addition: Add this compound at various concentrations or vehicle (DMSO) to the reaction mixture.

  • Reaction Initiation: Start the kinase reaction by adding 40 µM ATP mixed with 1 µCi of [γ-33P]ATP.

  • Incubation: Incubate the reaction at room temperature for 45 minutes.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to P81 filter plates. Wash the plates with 1% phosphoric acid to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a TopCount scintillation reader.

Cell Viability Assay

This protocol outlines the determination of the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.

Cell Lines: A panel of tumor cell lines including HCT-116 and Colo-205 can be used.[1]

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 72 hours.

  • Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Calculate the GI50 values from the dose-response curves.

In Vivo Xenograft Studies

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

In_Vivo_Xenograft cluster_prep Model Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Transplant Subcutaneously transplant HCT-116 or Colo-205 cells into nude mice Tumor_Growth Allow tumors to reach an average size of 100 mm³ Cell_Transplant->Tumor_Growth Formulation Formulate this compound in 5% DMA / 12% ethanol / 40% PEG-300 Tumor_Growth->Formulation Dosing Administer this compound via intraperitoneal (i.p.) injection (e.g., 30 mg/kg daily or 150 mg/kg every 4th day) Formulation->Dosing Tumor_Measurement Measure tumor volume with vernier calipers Dosing->Tumor_Measurement TGI_Calculation Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Calculation

Caption: Workflow for in vivo xenograft studies.

Detailed Steps:

  • Animal Model: Use athymic nude (nu+/nu+) mice.

  • Tumor Implantation: Subcutaneously implant HCT-116 or Colo-205 human colon cancer cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to reach an average volume of 100 mm³.

  • Compound Formulation: Prepare this compound in a vehicle solution of 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[1]

  • Treatment Administration: Administer this compound via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., 30 mg/kg daily or 150 mg/kg every fourth day).[1]

  • Tumor Measurement: Measure tumor volumes regularly using vernier calipers.

  • Efficacy Evaluation: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = 100 - [100 x (change in median tumor volume of treated group) / (change in median tumor volume of control group)].[1]

Conclusion

This compound is a potent and selective inhibitor of Mps1 kinase with significant in vitro and in vivo antitumor activity. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, leads to mitotic catastrophe and cell death, particularly in p53 wild-type cancer cells. The detailed protocols provided in this guide offer a foundation for further research into the therapeutic potential of Mps1 inhibition in oncology. Further investigation into its kinase selectivity profile would provide a more complete understanding of its off-target effects.

References

Methodological & Application

Application Notes and Protocols: MPI-0479605 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0479605 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1/TTK), a key serine/threonine kinase that governs the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. In cancer cells, which often exhibit chromosomal instability, targeting Mps1 presents a promising therapeutic strategy. Inhibition of Mps1 overrides the SAC, leading to premature anaphase, severe chromosome missegregation, aneuploidy, and ultimately cell death through mitotic catastrophe or apoptosis.[1][2]

Preclinical studies have demonstrated the single-agent efficacy of Mps1 inhibitors in various cancer models. However, a growing body of evidence suggests that the therapeutic potential of Mps1 inhibition can be significantly enhanced when combined with other chemotherapy agents, particularly those that also target mitosis, such as taxanes.[1][2] This document provides detailed application notes and protocols for the use of this compound in combination with other chemotherapy agents, with a focus on taxanes, for which the most preclinical data with Mps1 inhibitors is available.

Rationale for Combination Therapy

The synergistic effect of combining Mps1 inhibitors with taxanes, such as paclitaxel or docetaxel, is rooted in their complementary mechanisms of action. Taxanes disrupt microtubule dynamics, leading to the activation of the SAC and a prolonged mitotic arrest.[3] While this arrest can be cytotoxic, some cancer cells can escape and continue to proliferate. By co-administering an Mps1 inhibitor like this compound, the taxane-induced mitotic arrest is abrogated, forcing cells with unaligned chromosomes to prematurely enter anaphase. This dual insult dramatically increases the frequency of catastrophic mitotic errors, leading to enhanced tumor cell death.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination of this compound with a chemotherapy agent.

G cluster_0 Cell Cycle Progression cluster_1 Spindle Assembly Checkpoint (SAC) cluster_2 Drug Intervention Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Unattached Kinetochores Unattached Kinetochores Mps1/TTK Mps1/TTK Unattached Kinetochores->Mps1/TTK activates SAC Proteins (Mad2, BubR1) SAC Proteins (Mad2, BubR1) Mps1/TTK->SAC Proteins (Mad2, BubR1) activates APC/C APC/C SAC Proteins (Mad2, BubR1)->APC/C inhibits Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) APC/C->Anaphase promotes This compound This compound This compound->Mps1/TTK inhibits Taxane (e.g., Paclitaxel) Taxane (e.g., Paclitaxel) Taxane (e.g., Paclitaxel)->Unattached Kinetochores induces G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Line Selection B Single-Agent IC50 Determination (this compound & Chemotherapy Agent) A->B C Combination Synergy Assay (e.g., Bliss Independence, CI) B->C D Mechanism of Action Assays (Apoptosis, Cell Cycle, Mitotic Catastrophe) C->D E Xenograft Model Establishment F Single-Agent MTD Determination E->F G Combination Efficacy Study (Tumor Growth Inhibition) F->G H Pharmacodynamic & Histological Analysis G->H

References

Application Notes and Protocols for Studying Aneuploidy in Tumor Cells Using MPI-0479605

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer and plays a critical role in tumor initiation, progression, and response to therapy. The study of aneuploidy provides valuable insights into cancer biology and offers potential therapeutic avenues. MPI-0479605 is a potent and selective small molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 by this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and the induction of aneuploidy.[1][4] This ultimately triggers cell cycle arrest, mitotic catastrophe, and apoptotic cell death in tumor cells.[1][2] These application notes provide detailed protocols for utilizing this compound as a tool to induce and study aneuploidy in tumor cells, offering a robust system for investigating the consequences of chromosomal instability and for the development of novel anti-cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Selectivity NotesReference
Mps1 (TTK)1.8 - 4Highly selective.[1][4][5]
JNK110Moderate activity.[5]
FER590Moderate activity.[5]

Table 2: In Vitro Growth Inhibitory Activity of this compound in Tumor Cell Lines

Cell LineCancer TypeGI50 (nM)Assay DurationReference
HCT-116Colon Carcinoma30 - 1003 or 7 days[4]
Colo-205Colon Carcinoma30 - 1003 or 7 days[4]
A549Lung Carcinoma30 - 1003 or 7 days[4]
DU-145Prostate Carcinoma30 - 1003 or 7 days[4]
MDA-MB-231Breast Carcinoma30 - 1003 or 7 days[4]
OVCAR-3Ovarian Carcinoma30 - 1003 or 7 days[4]

Table 3: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

Xenograft ModelDosing ScheduleTumor Growth Inhibition (%)Reference
HCT-11630 mg/kg, daily, i.p.49[1]
HCT-116150 mg/kg, every 4 days, i.p.74[1]
Colo-205150 mg/kg, every 4 days, i.p.63[6]

Signaling Pathway and Experimental Workflow Visualizations

Mps1_Signaling_Pathway cluster_Mitosis Mitosis cluster_Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 (TTK) Kinase Unattached_Kinetochores->Mps1 recruits & activates SAC_Proteins SAC Proteins (Mad2, BubR1, etc.) Mps1->SAC_Proteins phosphorylates & activates APC_C APC/C SAC_Proteins->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression blocked APC_C->Anaphase premature activation Aneuploidy_CellDeath Aneuploidy & Cell Death Anaphase->Aneuploidy_CellDeath leads to MPI_0479605 This compound MPI_0479605->Mps1 inhibits

Caption: Mps1/TTK signaling pathway in the Spindle Assembly Checkpoint and its inhibition by this compound.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Aneuploidy_Induction_Analysis Aneuploidy Induction & Analysis cluster_Mechanism_of_Action Mechanism of Action cluster_Cellular_Outcomes Cellular Outcomes Tumor_Cells Tumor Cell Lines (e.g., HCT-116, A549) MPI_Treatment Treat with this compound (Dose-response and time-course) Tumor_Cells->MPI_Treatment Metaphase_Spreads Metaphase Spread Analysis (Chromosome Counting) MPI_Treatment->Metaphase_Spreads Flow_Cytometry Flow Cytometry (DNA Content Analysis) MPI_Treatment->Flow_Cytometry Micronucleus_Assay Micronucleus Formation Assay MPI_Treatment->Micronucleus_Assay SAC_Assay Spindle Assembly Checkpoint Assay (Phospho-Histone H3 Staining) MPI_Treatment->SAC_Assay Viability_Assay Cell Viability/Growth Assay (e.g., MTT, CellTiter-Glo) MPI_Treatment->Viability_Assay Apoptosis_Assay Apoptosis/Mitotic Catastrophe Assay (Caspase-3/7 Activity, Morphology) MPI_Treatment->Apoptosis_Assay Kinase_Assay In Vitro Mps1/TTK Kinase Assay

Caption: Experimental workflow for studying aneuploidy in tumor cells using this compound.

Experimental Protocols

In Vitro Mps1/TTK Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on Mps1/TTK kinase.

Materials:

  • Recombinant human Mps1/TTK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • [γ-³³P]ATP

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Recombinant Mps1/TTK enzyme (final concentration ~10-20 ng/reaction)

    • This compound dilution or DMSO (vehicle control)

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (final ATP concentration at or near the Km for Mps1) and MBP substrate (final concentration ~0.2 mg/ml).

  • Incubate the reaction mixture for 30-60 minutes at 30°C.

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability and Growth Inhibition (GI50) Assay

Objective: To assess the cytotoxic and cytostatic effects of this compound on tumor cell lines.

Materials:

  • Tumor cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Seed tumor cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 value.

Induction and Detection of Aneuploidy

A. Metaphase Spread Analysis for Chromosome Counting

Objective: To directly visualize and count chromosomes in cells treated with this compound.

Materials:

  • Tumor cell lines

  • Complete cell culture medium

  • This compound

  • Colcemid solution (mitotic arrest agent)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., 3:1 methanol:acetic acid)

  • Microscope slides

  • DAPI or Giemsa stain

  • Microscope with imaging system

Protocol:

  • Treat cells with this compound for a specified time (e.g., 24-48 hours).

  • In the last 2-4 hours of treatment, add Colcemid to the culture medium to arrest cells in metaphase.

  • Harvest the cells by trypsinization and centrifuge to collect the cell pellet.

  • Resuspend the cells in pre-warmed hypotonic solution and incubate for 15-30 minutes at 37°C to swell the cells.

  • Centrifuge and resuspend the cells in freshly prepared cold fixative. Repeat the fixation step 2-3 times.

  • Drop the fixed cell suspension onto clean, cold, humid microscope slides from a height to facilitate chromosome spreading.

  • Allow the slides to air dry.

  • Stain the chromosomes with DAPI or Giemsa.

  • Visualize and count the chromosomes in at least 50 well-spread metaphases per condition using a microscope.

  • Analyze the distribution of chromosome numbers to determine the extent of aneuploidy.

B. Flow Cytometry for DNA Content Analysis

Objective: To quantify the proportion of cells with aneuploid DNA content.

Materials:

  • Tumor cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24-72 hours.

  • Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in different cell cycle phases and to identify sub-G1 (apoptotic) and >4N (aneuploid/polyploid) populations.

C. Micronucleus Formation Assay

Objective: To assess chromosome missegregation by quantifying the formation of micronuclei.

Materials:

  • Tumor cell lines

  • This compound

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol)

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound for a duration equivalent to one to two cell cycles.

  • Add Cytochalasin B for the final portion of the incubation to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvest the cells and fix them.

  • Stain the cells with a DNA stain.

  • Score the frequency of micronuclei in at least 1000 binucleated cells per condition using a fluorescence microscope. An increase in the number of micronucleated cells indicates an increase in chromosome missegregation.

Spindle Assembly Checkpoint (SAC) Integrity Assay

Objective: To determine if this compound abrogates the SAC.

Materials:

  • Tumor cell lines (e.g., HeLa, HCT-116)

  • Nocodazole (microtubule depolymerizing agent to activate the SAC)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-phospho-Histone H3 (Ser10) antibody

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells on coverslips or in multi-well plates.

  • Treat cells with nocodazole for several hours (e.g., 16-18 hours) to arrest them in mitosis with an active SAC.

  • Add this compound to the nocodazole-arrested cells and incubate for an additional 1-4 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-phospho-Histone H3 antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Analyze the percentage of phospho-Histone H3 positive (mitotic) cells by fluorescence microscopy or flow cytometry. A decrease in the percentage of mitotic cells in the presence of this compound indicates SAC override.

Apoptosis and Mitotic Catastrophe Assays

A. Caspase-3/7 Activity Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Tumor cell lines

  • This compound

  • Caspase-Glo® 3/7 Assay kit

  • 96-well opaque-walled plates

  • Luminometer

Protocol:

  • Follow the protocol for the Cell Viability Assay (Section 2) to treat cells with this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates activation of caspases-3 and -7.

B. Morphological Assessment of Mitotic Catastrophe

Objective: To visually identify cells undergoing mitotic catastrophe.

Protocol:

  • Treat cells with this compound as described previously.

  • Fix and stain the cells with a DNA stain (e.g., DAPI or Hoechst 33342) and an antibody against a cytoskeletal protein (e.g., α-tubulin).

  • Examine the cells under a fluorescence microscope for hallmarks of mitotic catastrophe, such as micronucleation, multinucleation, and abnormal nuclear morphology.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound in your system. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for In Vivo Formulation of MPI-0479605

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0479605 is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1, playing a crucial role in the spindle assembly checkpoint (SAC).[1][2][3] Its ability to induce aberrant mitosis and subsequent cell death in cancer cells makes it a promising candidate for anti-cancer therapeutics.[2][3] However, this compound exhibits poor aqueous solubility, a common challenge in drug development that can hinder in vivo studies due to low bioavailability.[1] This document provides detailed application notes and protocols for the successful in vivo formulation of this compound for animal studies, ensuring consistent and effective delivery of the compound.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical and In Vitro Potency of this compound

ParameterValueReference
Molecular Weight 407.51 g/mol [3][4]
IC50 (Mps1) 1.8 nM[1][5]
GI50 (Cancer Cell Lines) 30 - 100 nM[1]
Solubility (DMSO) 62 mg/mL[1]
Solubility (Ethanol) 2 mg/mL[1]
Solubility (Water) Insoluble[1]

Table 2: Reported In Vivo Formulations and Dosing of this compound

Formulation CompositionDosing RegimenAnimal ModelReference
5% Dimethylacetamide (DMA), 12% Ethanol, 40% PEG-30030 mg/kg daily (i.p.) or 150 mg/kg every 4 days (i.p.)Colon cancer xenografts (HCT-116 or Colo-205)[1][5][6]
Homogeneous suspension in Carboxymethylcellulose Sodium (CMC-Na)≥5mg/mL (Oral Administration)Not specified[1]

Experimental Protocols

The following protocols provide detailed methodologies for preparing two distinct types of formulations for this compound, suitable for intraperitoneal and oral administration in animal models.

Protocol 1: Preparation of a Solubilized Formulation for Intraperitoneal (i.p.) Injection

This protocol is based on a previously reported successful formulation for this compound in xenograft models.[1][5][6]

Materials:

  • This compound powder

  • Dimethylacetamide (DMA)

  • Ethanol (200 proof, absolute)

  • Polyethylene glycol 300 (PEG-300)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Vehicle Preparation:

    • In a sterile vial, prepare the vehicle by mixing 5% DMA, 12% Ethanol, and 40% PEG-300. For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMA, 1.2 mL of Ethanol, and 4.0 mL of PEG-300.

    • Vortex the mixture until it is a clear, homogeneous solution.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Add the this compound powder to the prepared vehicle.

    • Vortex and/or sonicate the mixture until the compound is completely dissolved and the solution is clear. Gentle warming (to no more than 40°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Final Formulation Preparation:

    • Once the compound is fully dissolved in the vehicle, add the required volume of saline or PBS to achieve the final desired concentration. For the reported formulation, the remaining volume would be the aqueous component.

    • Mix thoroughly by vortexing or gentle inversion.

  • Sterilization and Storage:

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any signs of precipitation before use.

Protocol 2: Preparation of a Suspension Formulation for Oral (p.o.) Gavage

This protocol outlines the preparation of a carboxymethylcellulose sodium (CMC-Na) based suspension, a common method for oral delivery of poorly soluble compounds.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na, low viscosity)

  • Sterile water for injection

  • Sterile vials

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring vigorously to prevent clumping.

    • Continue stirring until a clear, viscous solution is formed. This may take several hours.

  • This compound Preparation:

    • Weigh the required amount of this compound powder.

    • To improve the stability and uniformity of the suspension, it is recommended to reduce the particle size of the this compound powder. This can be achieved by gentle grinding with a mortar and pestle.

  • Suspension Formulation:

    • Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste. This process, known as levigation, helps to wet the powder and prevent clumping.

    • Gradually add the remaining volume of the CMC-Na vehicle while continuously stirring or vortexing.

    • For a more uniform and stable suspension, homogenize the mixture using a high-speed homogenizer or sonicate it.

  • Storage and Use:

    • Store the suspension at 2-8°C.

    • Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or shaking vigorously to guarantee uniform dosing.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of Mps1 in the Spindle Assembly Checkpoint (SAC) and the mechanism of action of this compound.

Mps1_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1_Active Active Mps1 Unattached_Kinetochore->Mps1_Active recruits & activates SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) Mps1_Active->SAC_Proteins phosphorylates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression to MPI_0479605 This compound MPI_0479605->Mps1_Active inhibits

Caption: Mps1 signaling at the spindle assembly checkpoint and inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the formulation development and in vivo testing of this compound.

Formulation_Workflow Start Start: In Vivo Study with this compound Formulation_Selection Select Formulation Strategy (Solubilization vs. Suspension) Start->Formulation_Selection Solubilization_Protocol Protocol 1: Solubilized Formulation (e.g., DMA/Ethanol/PEG-300) Formulation_Selection->Solubilization_Protocol i.p. route Suspension_Protocol Protocol 2: Suspension Formulation (e.g., CMC-Na) Formulation_Selection->Suspension_Protocol p.o. route QC_Checks Quality Control Checks (Visual Inspection, pH, etc.) Solubilization_Protocol->QC_Checks Suspension_Protocol->QC_Checks Animal_Dosing Animal Dosing (i.p. or p.o.) QC_Checks->Animal_Dosing PK_PD_Studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Animal_Dosing->PK_PD_Studies Data_Analysis Data Analysis and Interpretation PK_PD_Studies->Data_Analysis

Caption: Experimental workflow for in vivo formulation and testing of this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues with MPI-0479605 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor, MPI-0479605.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK) with an IC50 of 1.8 nM.[1][2][3][4][5][6] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[4][7] By inhibiting Mps1, this compound disrupts the SAC, leading to aberrant mitosis characterized by chromosome segregation defects and aneuploidy.[1][3][7] This ultimately results in cell growth arrest, and promotes cell death through apoptosis or mitotic catastrophe.[1][3][7]

Q2: In which solvents is this compound soluble and what are the recommended storage conditions?

This compound is soluble in DMSO and ethanol, but insoluble in water.[1][8] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years.[2][5] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2] It is advisable to prepare and use solutions on the same day; however, if advance preparation is necessary, storing aliquots in tightly sealed vials at -20°C is recommended.[5]

Q3: What are the typical concentrations of this compound used in in vitro cell-based assays?

The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific assay. For cell viability assays, GI50 values (the concentration causing 50% growth inhibition) typically range from 30 to 100 nM in a variety of tumor cell lines.[1][3][6] For mechanistic studies, concentrations around 1 µM have been used to induce cell cycle arrest and analyze mitotic defects.[9]

Troubleshooting Guides

Issue 1: I am observing precipitation of this compound in my cell culture medium.

  • Cause 1: Poor aqueous solubility. this compound is insoluble in water.[1] When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can precipitate out.

    • Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to maintain the solubility of this compound. Prepare intermediate dilutions of your stock solution in culture medium before adding it to the final cell culture plate. It is also noted that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[1]

  • Cause 2: High final concentration of this compound. Exceeding the solubility limit of the compound in the final assay volume can lead to precipitation.

    • Solution: Refer to the solubility data to ensure your final concentration is within the soluble range. If a high concentration is required, consider using a co-solvent system if compatible with your experimental setup.

Issue 2: I am not observing the expected phenotype (e.g., mitotic arrest, cell death) after treating cells with this compound.

  • Cause 1: Insufficient drug concentration or incubation time. The effect of this compound is both concentration and time-dependent.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Cell viability can be assessed after 3 or 7 days of treatment.[1]

  • Cause 2: Cell line resistance. Different cell lines can exhibit varying sensitivities to this compound.

    • Solution: Test a panel of cell lines to identify a sensitive model. The GI50 has been shown to range from 30 to 100 nM across different tumor cell lines.[1][3]

  • Cause 3: Inactive compound. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Ensure the compound has been stored correctly according to the manufacturer's recommendations. Prepare fresh stock solutions from powder.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO62 mg/mL (152.14 mM)Use fresh DMSO as moisture can reduce solubility.[1]
DMSO11 mg/mL (26.99 mM)Requires ultrasonic and warming to dissolve.[10]
DMSO1.25 mg/mL-[11][12]
DMF1 mg/mL-[11][12]
Ethanol2 mg/mL-[1]
WaterInsoluble-[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL-[11][12]

Table 2: In Vitro Activity of this compound

Assay TypeTarget/Cell LineIC50 / GI50Reference
Kinase AssayMps11.8 nM[1][2][3][4]
Cell ViabilityPanel of tumor cell lines30 - 100 nM[1][3][6]
Cell Cycle Arrest (G2 checkpoint inhibition)HCT-1160.3 µM (EC50)[2]

Experimental Protocols

1. Mps1 Kinase Assay

This protocol is for measuring the enzymatic activity of Mps1 and the inhibitory effect of this compound.

  • Materials:

    • Recombinant full-length Mps1 enzyme

    • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100

    • Myelin basic protein (MBP) as a substrate (5 µM)

    • ATP (40 µM, which is 2x Km)

    • [γ-33P]ATP (1 µCi)

    • This compound or vehicle (DMSO)

    • 3% Phosphoric acid

    • P81 filter plates

    • 1% Phosphoric acid for washing

    • Scintillation counter

  • Procedure:

    • Incubate 25 ng of recombinant Mps1 enzyme in the reaction buffer with either this compound or DMSO (vehicle control).[1]

    • Initiate the reaction by adding 40 µM ATP mixed with 1 µCi [γ-33P]ATP.[1]

    • Incubate the reaction at room temperature for 45 minutes.[1]

    • Terminate the reaction by adding 3% phosphoric acid.[1]

    • Transfer the reaction mixture to P81 filter plates.[1]

    • Wash the filter plates with 1% phosphoric acid.[1]

    • Measure the 33P radioactivity using a TopCount scintillation reader to determine the extent of substrate phosphorylation.[1]

2. Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol determines the effect of this compound on the viability of a panel of tumor cell lines.

  • Materials:

    • Tumor cell lines (e.g., A549, Colo205, HCT116, etc.)[1]

    • Appropriate cell culture medium and supplements

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

    • Incubate the plates for 3 or 7 days.[1]

    • At the end of the incubation period, allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents to induce cell lysis.

    • Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

Visualizations

MPI-0479605_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Mps1_Kinase Mps1 Kinase Spindle_Assembly_Checkpoint->Mps1_Kinase activates Proper_Chromosome_Segregation Proper Chromosome Segregation Mps1_Kinase->Proper_Chromosome_Segregation ensures SAC_Disruption SAC Disruption Mps1_Kinase->SAC_Disruption Anaphase Anaphase Proper_Chromosome_Segregation->Anaphase allows This compound This compound This compound->Mps1_Kinase inhibits Aneuploidy Aneuploidy SAC_Disruption->Aneuploidy leads to Cell_Death Cell Death (Apoptosis/Mitotic Catastrophe) Aneuploidy->Cell_Death induces

Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.

Experimental_Workflow_Solubility Start Start: Prepare this compound Stock Prepare_DMSO_Stock Dissolve this compound in fresh DMSO Start->Prepare_DMSO_Stock Add_to_Cells Add final dilution to cells Prepare_DMSO_Stock->Add_to_Cells Check_Precipitation Precipitation in Culture Medium? Low_DMSO Ensure final DMSO concentration is low (e.g., <0.5%) Check_Precipitation->Low_DMSO Yes End End: Experiment Ready Check_Precipitation->End No Intermediate_Dilution Prepare intermediate dilutions in culture medium Low_DMSO->Intermediate_Dilution Troubleshoot Troubleshoot: Consider co-solvents or lower final concentration Low_DMSO->Troubleshoot Intermediate_Dilution->Add_to_Cells Add_to_Cells->Check_Precipitation

Caption: Troubleshooting workflow for this compound solubility issues in vitro.

References

Troubleshooting MPI-0479605 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of MPI-0479605 in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK), with an IC50 of 1.8 nM.[1][2][3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[4][5] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosome segregation defects, aneuploidy, and ultimately, cell death in cancer cells.[1][4][5][6]

Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?

Cloudiness or precipitation indicates that the compound is coming out of solution. This is likely due to issues with solubility, solvent choice, or temperature. Please refer to the "Troubleshooting Precipitation" guide below for a step-by-step resolution workflow. The primary cause is often the low aqueous solubility of the compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for initial stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][7] It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[1]

Q4: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of the compound. Follow these guidelines for optimal storage:

FormStorage TemperatureDurationRecommendations
Powder -20°C3 yearsKeep tightly sealed in a desiccated environment.
Stock Solution -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution -20°C1 monthSuitable for short-term storage.[1]

Q5: Can I prepare a working solution of this compound in an aqueous buffer like PBS?

Directly diluting a concentrated DMSO stock of this compound into an aqueous buffer will likely cause immediate precipitation due to its low water solubility. It is essential to use a multi-step dilution process or a formulation containing co-solvents to maintain solubility in aqueous media. Please see the "Protocol for Preparing Aqueous Working Solutions" for a detailed method.

Troubleshooting Guides

Guide 1: Troubleshooting Precipitation in Solution

If you observe precipitation or cloudiness in your this compound solution, follow this workflow to diagnose and resolve the issue.

G start Precipitate Observed in Solution check_solvent Step 1: Verify Solvent Quality Was fresh, anhydrous DMSO used for the stock solution? start->check_solvent check_conc Step 2: Check Concentration Is the concentration above the solubility limit? check_solvent->check_conc Yes sol_old_dmso Action: Discard and remake stock with fresh, anhydrous DMSO. check_solvent->sol_old_dmso No check_dilution Step 3: Review Dilution Protocol Was the DMSO stock diluted directly into an aqueous buffer? check_conc->check_dilution No sol_conc Action: Gently warm the solution (37°C). If precipitate remains, dilute to a lower concentration. check_conc->sol_conc Yes check_storage Step 4: Assess Storage Conditions Was the solution stored correctly (temperature, duration)? check_dilution->check_storage No sol_dilution Action: Prepare a new working solution using a co-solvent formulation or serial dilution method. check_dilution->sol_dilution Yes sol_storage Action: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. check_storage->sol_storage No end_node Solution is Clear Proceed with Experiment check_storage->end_node Yes sol_old_dmso->end_node sol_conc->end_node sol_dilution->end_node sol_storage->end_node

Caption: Workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

  • Sterile microcentrifuge tubes or cryovials

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. The solubility in fresh DMSO is high (up to 62 mg/mL or 152.14 mM), but preparing a stock of 10-50 mM is common practice.[1]

  • Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare a diluted working solution of this compound in an aqueous medium suitable for cell-based assays while avoiding precipitation. This protocol is adapted from a formulation used for in vivo studies and may require optimization for your specific cell culture medium.[1]

G cluster_0 Preparation Workflow cluster_1 Example Formulation (1 mL) start Start with concentrated This compound in DMSO stock add_peg Step 1: Add stock to PEG300. Mix until clear. start->add_peg add_tween Step 2: Add Tween-80. Mix until clear. add_peg->add_tween add_buffer Step 3: Add aqueous buffer (e.g., ddH2O) _slowly_ while vortexing. add_tween->add_buffer end_node Final working solution. Use immediately. add_buffer->end_node p1 100 µL of 60 mg/mL DMSO Stock p2 300 µL of PEG300 p3 50 µL of Tween-80 p4 550 µL of ddH2O

Caption: Workflow for preparing an aqueous solution of this compound.

Methodology:

  • Begin with your high-concentration stock of this compound in DMSO.

  • In a sterile tube, add the required volume of co-solvent, such as PEG300.

  • Add the DMSO stock to the PEG300 and mix thoroughly until the solution is clear.

  • Add a surfactant, such as Tween-80, to the mixture and mix again until clear.

  • Slowly add the final volume of aqueous buffer (e.g., cell culture medium, PBS, or ddH2O) to the mixture while gently vortexing. The slow addition is critical to prevent the compound from precipitating.

  • Crucially, this final working solution should be prepared fresh and used immediately for optimal results. [1]

Mps1 Signaling Pathway Overview

This compound targets the Mps1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The diagram below illustrates the simplified logic of Mps1 function and its inhibition.

G cluster_0 Mitosis unattached Unattached Kinetochores mps1 Mps1 Kinase (TTK) unattached->mps1 activates sac Spindle Assembly Checkpoint (SAC) Active mps1->sac phosphorylates targets, leading to anaphase_blocked Anaphase is Blocked sac->anaphase_blocked aberrant_mitosis Aberrant Mitosis & Chromosome Mis-segregation anaphase_blocked->aberrant_mitosis inhibition leads to premature anaphase inhibitor This compound inhibitor->mps1 inhibits cell_death Cell Death (Apoptosis / Mitotic Catastrophe) aberrant_mitosis->cell_death

Caption: Simplified pathway of Mps1 inhibition by this compound.

References

How to mitigate off-target effects of MPI-0479605

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK). The following resources are designed to help mitigate potential off-target effects and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the dual-specificity protein kinase Mps1 (also known as TTK), with a reported IC50 of approximately 1.8 nM.[1][2][3] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[4][5] By inhibiting Mps1, this compound overrides the SAC, leading to premature anaphase entry, severe chromosome segregation errors, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[1][4][5]

Q2: How selective is this compound? What are its known off-targets?

A2: this compound is considered a highly selective inhibitor for Mps1. It has been reported to have over 40-fold selectivity for Mps1 compared to other kinases.[1] An early screen against a panel of 32 kinases identified moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM).[6] A broader screen against 120 kinases confirmed its high selectivity for Mps1.[4] While this high selectivity minimizes the likelihood of significant off-target effects at optimal concentrations, it is crucial to remain aware of potential off-target activities, especially at higher concentrations.

Q3: What are the general strategies to mitigate potential off-target effects of this compound?

A3: Even with a selective inhibitor, it is best practice to employ strategies to minimize and control for off-target effects. Key strategies include:

  • Dose-Response Experiments: Use the lowest concentration of this compound that elicits the desired on-target phenotype (e.g., SAC abrogation). A comprehensive dose-response curve will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Phenotypic Confirmation: Ensure the observed cellular phenotype is consistent with Mps1 inhibition. This includes chromosome mis-segregation, formation of micronuclei, and eventual cell death following a defective mitosis.[4][5]

  • Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to Mps1 inhibition and not an off-target effect of the this compound chemical scaffold, use a structurally different Mps1 inhibitor (e.g., AZ3146) as a control.[2] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: In genetically tractable systems, a rescue experiment can be performed. This involves expressing a drug-resistant mutant of Mps1. If the cellular phenotype induced by this compound is reversed in cells expressing the resistant mutant, it strongly indicates an on-target effect.

  • Negative Controls: Always include a vehicle-only (e.g., DMSO) control in all experiments to account for any effects of the solvent.

Q4: I am observing a phenotype that is not consistent with Mps1 inhibition. What should I do?

A4: If you observe an unexpected phenotype, it is important to systematically troubleshoot the experiment. Consider the following:

  • Confirm Compound Integrity: Ensure the stability and purity of your this compound stock.

  • Review Concentration: Double-check the final concentration used in your experiment. Higher concentrations are more likely to induce off-target effects.

  • Assess Off-Target Possibilities: Based on the known selectivity profile, consider if the unexpected phenotype could be related to inhibition of kinases like JNK, especially if using high concentrations.

  • Perform Control Experiments: Conduct the control experiments outlined in Q3 to differentiate between on-target and off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell cycle or viability. 1. Inhibitor concentration is too low.2. Compound has degraded.3. Cells are resistant to Mps1 inhibition.1. Perform a dose-response experiment with a wider range of concentrations.2. Use a fresh stock of this compound.3. Confirm Mps1 expression in your cell line.
High levels of cytotoxicity at very low concentrations. 1. Potential off-target toxicity.2. Cell line is particularly sensitive.1. Lower the concentration of this compound.2. Use a structurally unrelated Mps1 inhibitor to see if the effect is recapitulated.3. Perform a kinome-wide screen to identify potential off-targets.
Inconsistent results between experiments. 1. Variability in cell density or cell cycle synchronization.2. Inconsistent inhibitor concentration.3. Variability in incubation times.1. Ensure consistent cell seeding density and, if applicable, synchronization protocols.2. Prepare fresh dilutions of this compound for each experiment.3. Maintain precise incubation times.
Phenotype does not match published data. 1. Differences in cell line or experimental conditions.2. Off-target effect is predominant in your system.1. Carefully review and align your experimental protocol with published methods.2. Perform experiments to validate on-target effects (see FAQ Q3).

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity vs. Mps1Reference
Mps1 (TTK) 1.8 - [1]
JNK110~61-fold[6]
FER590~328-fold[6]
Other Kinases (Panel of 32)Little to no activity>40-fold[1][6]
Other Kinases (Panel of 120)Highly SelectiveNot specified[4]

Mandatory Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC APC_C APC/C Inhibition SAC->APC_C Metaphase_Arrest Metaphase Arrest APC_C->Metaphase_Arrest maintains MPI_0479605 MPI_0479605 MPI_0479605->Mps1 inhibits

Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_problem Problem: Is the observed phenotype on-target? Start Observe Phenotype with This compound Dose_Response 1. Perform Dose-Response Start->Dose_Response Phenotype_Analysis 2. Detailed Phenotypic Analysis (e.g., Immunofluorescence) Dose_Response->Phenotype_Analysis Control_Inhibitor 3. Use Structurally Different Mps1 Inhibitor Phenotype_Analysis->Control_Inhibitor Rescue_Experiment 4. Genetic Rescue with Resistant Mps1 Mutant Control_Inhibitor->Rescue_Experiment Conclusion Conclusion: On-Target or Off-Target Effect Rescue_Experiment->Conclusion

Caption: Experimental workflow to validate on-target effects.

Troubleshooting_Guide Start Unexpected Experimental Result Check_Concentration Is the inhibitor concentration in the optimal range? Start->Check_Concentration Check_Phenotype Is the phenotype consistent with SAC abrogation? Check_Concentration->Check_Phenotype Yes Adjust_Concentration Adjust concentration and repeat Check_Concentration->Adjust_Concentration No On_Target Likely On-Target Effect Check_Phenotype->On_Target Yes Off_Target Potential Off-Target Effect Check_Phenotype->Off_Target No Perform_Controls Perform control experiments (See Workflow) Off_Target->Perform_Controls

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells of interest

  • This compound

  • Opaque-walled multiwell plates (96- or 384-well)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth over the course of the experiment.[7] Incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat cells with the various concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubate for the desired time period (e.g., 72 hours).[7]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-only control to determine the percentage of cell viability and calculate the GI50 (concentration for 50% inhibition of growth).

Protocol 2: Western Blot for Mitotic Checkpoint Proteins

This protocol is for analyzing the levels of key proteins involved in the mitotic checkpoint, such as Cyclin B1 and Securin, following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Nocodazole (for mitotic arrest)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to desired confluency.

  • To enrich for mitotic cells, treat with nocodazole for 16-18 hours.

  • Add this compound or vehicle (DMSO) to the nocodazole-arrested cells for the desired time (e.g., 0-6 hours).[4]

  • Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

  • Determine protein concentration of the lysates.[9]

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[9] A decrease in Cyclin B1 and Securin levels will indicate mitotic exit.

Protocol 3: Immunofluorescence for Spindle and Chromosome Analysis

This protocol is for visualizing the mitotic spindle and chromosome alignment to assess the effects of this compound on mitosis.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-Histone H3 for mitotic cells)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst for DNA counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a multiwell plate and allow them to adhere.[10]

  • Treat cells with this compound or vehicle (DMSO) for the desired time.

  • Fix the cells with fixative for 10-15 minutes at room temperature.[11]

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-20 minutes.[10]

  • Wash three times with PBS.

  • Block with blocking solution for 1 hour at room temperature.[10]

  • Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.[11]

  • Wash three times with PBS.

  • Counterstain with DAPI or Hoechst for 5-10 minutes.[11]

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope, looking for defects in chromosome alignment at the metaphase plate and the presence of lagging chromosomes or micronuclei.[4]

References

Technical Support Center: MPI-0479605 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MPI-0479605. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this potent and selective Mps1 kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Monopolar spindle 1 (Mps1) kinase, with an IC50 of 1.8 nM.[1][2] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells through apoptosis or mitotic catastrophe.[3][4]

Q2: What is the reported in vivo anti-tumor activity of this compound?

This compound has demonstrated anti-tumor activity in colon cancer xenograft models, including HCT-116 and Colo-205.[1][2][4] Studies have shown that the dosing regimen is critical to its efficacy. Intermittent dosing (e.g., 150 mg/kg every four days) has been reported to be more effective at inhibiting tumor growth than daily dosing (e.g., 30 mg/kg daily).[1][4]

Q3: What are the known side effects of this compound in preclinical models?

The primary dose-limiting toxicity observed with this compound in mice is neutropenia.[4] This is consistent with the mechanism of action, as Mps1 is also important for the proliferation of hematopoietic progenitor cells. Other reported toxicities include body weight loss and, in some cases, death at higher doses or with more frequent administration schedules.[4] This suggests a lack of tumor selectivity, as the compound affects normal proliferating cells as well.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound.

Issue 1: Suboptimal Tumor Growth Inhibition

If you are observing lower than expected tumor growth inhibition, consider the following troubleshooting steps:

  • Dosing Schedule Optimization: As demonstrated in preclinical studies, an intermittent, high-dose schedule of this compound may be more effective than a daily, low-dose regimen.[1][4] This approach can lead to higher peak plasma concentrations, which may be necessary to induce significant tumor cell death, while the drug-free intervals may allow for the recovery of normal tissues, mitigating toxicity.

  • Formulation and Administration: Ensure proper formulation and administration of the compound. This compound has been formulated in a vehicle of 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300 for intraperitoneal (i.p.) injection.[1][4] Inconsistent formulation can lead to poor bioavailability and reduced efficacy. For poorly soluble kinase inhibitors, exploring alternative formulations such as lipid-based systems or lipophilic salts could enhance absorption and efficacy.[5]

  • Tumor Model Selection: The sensitivity to Mps1 inhibition can vary between different tumor cell lines. The HCT-116 colon cancer xenograft model has been shown to be responsive to this compound.[1][4] If using a different model, it is advisable to first confirm the in vitro sensitivity of the cell line to this compound.

Issue 2: Excessive Toxicity in Animal Models

If you are observing significant toxicity, such as severe weight loss or animal death, the following strategies may help:

  • Adjust Dosing Regimen: As with suboptimal efficacy, adjusting the dosing schedule is a key strategy to manage toxicity. Moving from a daily to an intermittent dosing schedule can significantly reduce side effects while maintaining or even improving anti-tumor activity.[1][4]

  • Toxicity Monitoring: Closely monitor the animals for signs of toxicity. This includes daily body weight measurements, observation of general appearance and behavior, and regular blood counts to monitor for neutropenia.[4] Establishing a clear endpoint for euthanasia based on tumor burden or signs of severe toxicity is crucial.

  • Supportive Care: Providing supportive care, such as supplemental nutrition or hydration, may help alleviate some of the treatment-related side effects.

Issue 3: Difficulty with Xenograft Tumor Establishment

For researchers new to xenograft models, establishing tumors can be a hurdle. Here are some tips:

  • Cell Viability and Number: Ensure a high viability of the cancer cells being implanted. The number of cells injected is also critical; for HCT-116 cells, 1 x 10⁷ cells per mouse is a commonly used number.[6]

  • Matrigel Co-injection: Co-injecting the tumor cells with Matrigel can improve tumor take rates and growth.[6]

  • Mouse Strain: Use immunodeficient mouse strains such as nude (nu/nu) or SCID mice to prevent rejection of the human tumor cells.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
Mps1 Kinase IC501.8 nM-[1][2]
GI50 Range30 - 100 nMPanel of tumor cell lines[2]

Table 2: In Vivo Efficacy of this compound in HCT-116 Xenograft Model

Dosing RegimenTumor Growth Inhibition (TGI)p-valueReference
30 mg/kg, daily (i.p.)49%0.1[4]
150 mg/kg, every 4 days (i.p.)74%0.005[4]

Experimental Protocols

Protocol 1: HCT-116 Xenograft Model

  • Cell Culture: Culture HCT-116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Harvest HCT-116 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

  • Injection: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[6]

Protocol 2: Administration of this compound

  • Formulation: Prepare the dosing solution of this compound in a vehicle consisting of 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[1][4] The control group should receive the vehicle alone.

  • Administration: Administer the formulated this compound or vehicle via intraperitoneal (i.p.) injection.

  • Dosing Schedule: Follow the desired dosing regimen (e.g., daily or intermittent).

Protocol 3: Assessment of Anti-Tumor Efficacy and Toxicity

  • Tumor Volume Measurement: Continue to measure tumor volumes throughout the study.

  • Body Weight Measurement: Record the body weight of each mouse at the same time as tumor measurements to monitor toxicity.

  • Calculation of Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the following formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Toxicity Assessment: Monitor for clinical signs of toxicity, and at the end of the study, consider collecting blood for complete blood counts and tissues for histopathological analysis.

Visualizations

Signaling Pathway of Mps1 Inhibition

Mps1_Inhibition_Pathway cluster_mitosis Mitosis cluster_inhibition Intervention Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibits Mps1 Kinase Mps1 Kinase Mps1 Kinase->Spindle Assembly Checkpoint (SAC) Activates Chromosome Segregation Chromosome Segregation Anaphase-Promoting Complex/Cyclosome (APC/C)->Chromosome Segregation Promotes Cell Death Cell Death Anaphase-Promoting Complex/Cyclosome (APC/C)->Cell Death Leads to Normal Cell Division Normal Cell Division Chromosome Segregation->Normal Cell Division This compound This compound This compound->Mps1 Kinase Inhibits

Caption: Mechanism of this compound-induced cell death.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow A HCT-116 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F Treatment with this compound or Vehicle E->F G Continued Tumor & Body Weight Measurement F->G H Data Analysis (TGI, Toxicity) G->H

Caption: Workflow for a typical xenograft efficacy study.

Troubleshooting Logic for Suboptimal Efficacy

Troubleshooting_Efficacy Start Suboptimal Efficacy Q1 Is the dosing schedule optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the formulation and administration correct? A1_Yes->Q2 Action1 Consider intermittent, high-dose regimen A1_No->Action1 Action1->Q2 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the tumor model appropriate? A2_Yes->Q3 Action2 Review formulation protocol; Consider alternative formulations A2_No->Action2 Action2->Q3 Action2->Q3 A3_No No Q3->A3_No End Improved Efficacy Q3->End Yes Action3 Confirm in vitro sensitivity; Use a responsive model like HCT-116 A3_No->Action3 Action3->End

Caption: Decision tree for troubleshooting low efficacy.

References

Technical Support Center: Addressing Resistance to MPI-0479605 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Mps1/TTK inhibitor, MPI-0479605, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK).[1][2][3] Mps1 is a crucial kinase that governs the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, severe chromosome missegregation, and aneuploidy.[1][2] This ultimately triggers cell death through mitotic catastrophe or apoptosis.[1][2]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Resistance to this compound and other Mps1 inhibitors can arise through several mechanisms:

  • On-target mutations: Point mutations within the ATP-binding pocket of the Mps1 kinase domain can prevent the stable binding of the inhibitor, thereby rendering it less effective.

  • Alterations in downstream pathways: Changes in the components of the mitotic machinery downstream of Mps1, such as the anaphase-promoting complex/cyclosome (APC/C), can potentially confer resistance.

  • Activation of bypass signaling pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, may compensate for the cytotoxic effects of Mps1 inhibition.

Q3: Are there known mutations in Mps1 that confer resistance to this compound?

Yes, several point mutations in the Mps1 kinase domain have been identified to confer resistance to various Mps1 inhibitors. Notably, the C604Y mutation has been shown to affect the binding of certain Mps1 inhibitors.[1] While direct evidence for this compound resistance is specific, studies on other Mps1 inhibitors have identified mutations such as I531M, S611G, and C604W that lead to varying degrees of resistance. It is plausible that similar mutations could affect the efficacy of this compound.

Troubleshooting Guide

Problem 1: Decreased Cell Death or Growth Inhibition with this compound Treatment

If you observe that your cancer cell lines are becoming less sensitive to this compound over time or are intrinsically resistant, consider the following troubleshooting steps:

Potential Cause 1: Acquired On-Target Mutations in Mps1

  • Troubleshooting/Validation:

    • Sequence the Mps1 kinase domain: Isolate genomic DNA or RNA from your resistant cell population and sequence the region encoding the Mps1 kinase domain (specifically exons covering the ATP-binding pocket). Compare the sequence to the wild-type reference to identify any point mutations.

    • Test alternative Mps1 inhibitors: Some Mps1 mutations confer resistance to a specific chemical scaffold but not to others. Testing an Mps1 inhibitor with a different chemical structure may overcome the resistance.

Potential Cause 2: Upregulation of Bypass Signaling Pathways

  • Troubleshooting/Validation:

    • Western Blot Analysis: Profile the activation status of key survival pathways. Probe cell lysates from sensitive and resistant cells (both baseline and this compound-treated) for phosphorylated and total levels of key proteins in the PI3K/Akt (p-Akt, Akt) and MAPK/ERK (p-ERK, ERK) pathways. An increase in the phosphorylation of Akt or ERK in resistant cells upon treatment could indicate the activation of a bypass mechanism.

    • Combination Therapy: If a bypass pathway is identified, consider co-treating the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor).

Problem 2: Cells Bypass Mitotic Arrest and Continue to Proliferate in the Presence of this compound

Potential Cause: Alterations in the Anaphase-Promoting Complex/Cyclosome (APC/C)

  • Troubleshooting/Validation:

    • Gene Expression Analysis: Analyze the mRNA and protein expression levels of key APC/C components in sensitive versus resistant cells. Altered expression of these components could suggest a mechanism for bypassing the mitotic checkpoint.

    • Functional Assays for Mitotic Checkpoint: Assess the functionality of the spindle assembly checkpoint. For example, treat cells with a microtubule-depolymerizing agent like nocodazole to activate the SAC, and then measure the mitotic index. Resistant cells with a compromised APC/C may fail to arrest in mitosis.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
IC₅₀ (Mps1 Kinase) 1.8 nM-[1]
GI₅₀ Range 30 - 100 nMA549, Colo205, DU-4475, DU-145, HCC827, HCT116, HT29, MDA MB 231, MiaPaCa2, NCI-H69, NCI-H460, NCI-N87, OPM2, and OVCAR-3[1]

Table 2: Cross-Resistance of Mps1 Mutations to Different Inhibitors

MutationFold Resistance to Cpd-5Fold Resistance to NMS-P715Fold Resistance to AZ3146Fold Resistance to ReversineFold Resistance to this compoundReference
I598F 12191011[2]
I531M >100>100>10011[2]
C604Y >100>100>10011[2]
S611R >100>100>10011[2]

Note: Data for this compound in this table is inferred from the study, which showed that the C604Y mutation conferred resistance to some inhibitors but not others like reversine and this compound.[2]

Experimental Protocols

Protocol 1: Mps1 In Vitro Kinase Assay

This protocol is adapted from methodologies used to characterize this compound.

Materials:

  • Recombinant full-length Mps1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100

  • ATP solution (40 µM)

  • [γ-³³P]ATP

  • This compound or other inhibitors dissolved in DMSO

  • 3% Phosphoric Acid

  • P81 filter plates

  • 1% Phosphoric Acid

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture by incubating 25 ng of recombinant Mps1 enzyme in the reaction buffer with either DMSO (vehicle control) or the desired concentration of this compound.

  • Initiate the kinase reaction by adding 40 µM ATP mixed with 1 µCi [γ-³³P]ATP.

  • Incubate the reaction at room temperature for 45 minutes.

  • Terminate the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to P81 filter plates.

  • Wash the filter plates with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of ³³P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate the plates for the desired time period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO-treated control and determine the GI₅₀ value.

Visualizations

MPI_0479605_Mechanism_of_Action cluster_mitosis Mitosis cluster_outcome Cellular Outcome Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 Activates SAC Activation SAC Activation Mps1->SAC Activation Aberrant Mitosis Aberrant Mitosis Mps1->Aberrant Mitosis Inhibition leads to APC/C Inhibition APC/C Inhibition SAC Activation->APC/C Inhibition Metaphase Arrest Metaphase Arrest APC/C Inhibition->Metaphase Arrest This compound This compound This compound->Mps1 Inhibits Aneuploidy Aneuploidy Aberrant Mitosis->Aneuploidy Cell Death Cell Death Aneuploidy->Cell Death

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Mps1 Inhibition Mps1 Inhibition This compound->Mps1 Inhibition Cell Death Cell Death Mps1 Inhibition->Cell Death Mps1 Mutation On-Target Mutation (e.g., C604Y) Mps1 Mutation->Mps1 Inhibition Blocks APC/C Alteration Downstream Pathway Alteration APC/C Alteration->Cell Death Evades Bypass Pathway Activation Bypass Pathway Activation (e.g., PI3K/Akt) Bypass Pathway Activation->Cell Death Promotes Survival

Caption: Overview of resistance mechanisms to this compound.

Troubleshooting_Workflow start Reduced Sensitivity to This compound Observed q1 Hypothesis: On-Target Mutation? start->q1 exp1 Experiment: Sequence Mps1 Kinase Domain q1->exp1 Test q2 Hypothesis: Bypass Pathway Activation? q1->q2 No Mutation res1_yes Result: Mutation Found exp1->res1_yes sol1 Solution: Test Alternative Mps1 Inhibitor res1_yes->sol1 exp2 Experiment: Western Blot for p-Akt, p-ERK q2->exp2 Test q3 Hypothesis: Downstream Alteration? q2->q3 No Activation res2_yes Result: Pathway Activated exp2->res2_yes sol2 Solution: Combination Therapy res2_yes->sol2 exp3 Experiment: Analyze APC/C Components q3->exp3 Test res3_yes Result: Alteration Found exp3->res3_yes sol3 Solution: Further Mechanistic Studies res3_yes->sol3

Caption: Troubleshooting workflow for this compound resistance.

References

Best practices for long-term storage of MPI-0479605

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MPI-0479605, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1.[1][2][3] It also includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Best Practices for Long-Term Storage

Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years[1]Store in a tightly sealed container, protected from light and moisture.
Room TemperatureShort-termStable for shipping and normal handling.[4][5]
Stock Solutions -80°CUp to 2 years[2]Recommended for long-term storage to minimize degradation.
-20°CUp to 1 year[2]Suitable for shorter-term storage.
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]

Troubleshooting Guide

This section addresses common problems that may arise during the use of this compound in experimental settings.

ProblemPossible CauseRecommended Solution
Poor Solubility - Use of old or moisture-absorbed DMSO.[1] - Incorrect solvent. - Compound precipitation out of solution.- Use fresh, anhydrous DMSO for preparing stock solutions.[1] - this compound is soluble in DMSO.[6] - If precipitation occurs in aqueous solutions, consider the formulation used for in vivo studies (e.g., 5% DMA, 12% ethanol, 40% PEG-300).[2] For cell culture, ensure the final DMSO concentration is low (<0.5%) to avoid toxicity.[4]
Inconsistent Experimental Results - Degradation of the compound due to improper storage. - Repeated freeze-thaw cycles of stock solutions. - Inaccurate pipetting or dilution.- Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1][4] - Calibrate pipettes regularly and perform serial dilutions carefully.
Lack of Cellular Effect - Insufficient concentration of this compound. - Cell line resistance. - Short incubation time.- The GI50 for this compound in various cancer cell lines ranges from 30 to 100 nM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. - While not widely reported, mutations in the Mps1 kinase domain could potentially confer resistance.[7] - Treatment for 3 to 7 days has been shown to be effective in cell viability assays.[1][8]
Cell Death in Control Group - High concentration of DMSO in the final culture medium.- Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent toxicity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][3] Mps1 is a key component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. By inhibiting Mps1, this compound impairs the SAC, leading to chromosome segregation defects, aneuploidy, and ultimately cell death through apoptosis or mitotic catastrophe.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution in fresh, anhydrous DMSO.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO. For smaller quantities (≤10 mg), the solvent can be added directly to the vial.[4] Once dissolved, the stock solution should be aliquoted into single-use vials and stored at -80°C for long-term stability.[2][4]

Q3: What are the typical concentrations of this compound used in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell viability assays, GI50 values typically range from 30 to 100 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound has been used in in vivo xenograft models.[1][2] For intraperitoneal (i.p.) injection, it has been formulated in a vehicle consisting of 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[2]

Experimental Protocols

Detailed Methodology: Cell Viability (CellTiter-Glo®) Assay

This protocol is adapted from methods used to assess the effect of this compound on the viability of various cancer cell lines.[1][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the incubation period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and add the prepared media containing different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 3 or 7 days) at 37°C in a humidified incubator with 5% CO2.[1][8]

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Visualizations

Signaling_Pathway Simplified Mps1 Signaling Pathway Inhibition by this compound cluster_mitosis Mitosis cluster_outcome Outcome of Inhibition Mps1 Mps1 Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1->Spindle Assembly Checkpoint (SAC) Activates Aneuploidy Aneuploidy Mps1->Aneuploidy Leads to (when inhibited) Proper Chromosome Segregation Proper Chromosome Segregation Spindle Assembly Checkpoint (SAC)->Proper Chromosome Segregation Ensures Cell Division Cell Division Proper Chromosome Segregation->Cell Division This compound This compound This compound->Mps1 Inhibits Cell Death Cell Death Aneuploidy->Cell Death

Caption: Inhibition of Mps1 by this compound disrupts the spindle assembly checkpoint, leading to aneuploidy and cell death.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results with this compound Inconsistent_Results Inconsistent Results Check_Storage Check Storage Conditions (-20°C/-80°C) Inconsistent_Results->Check_Storage Check_Aliquots Using Single-Use Aliquots? Check_Storage->Check_Aliquots Storage OK Correct_Storage Correct Storage Check_Storage->Correct_Storage Improper Storage Check_Solvent Check DMSO Quality (Fresh, Anhydrous) Check_Aliquots->Check_Solvent Yes Make_New_Aliquots Prepare New Aliquots Check_Aliquots->Make_New_Aliquots No (Repeated Freeze-Thaw) Check_Concentration Verify Final Concentration Check_Solvent->Check_Concentration Solvent OK Use_New_DMSO Use Fresh DMSO Check_Solvent->Use_New_DMSO Old/Moist DMSO Recalculate_Dilutions Recalculate Dilutions Check_Concentration->Recalculate_Dilutions Concentration Error Rerun_Experiment Rerun Experiment Correct_Storage->Rerun_Experiment Make_New_Aliquots->Rerun_Experiment Use_New_DMSO->Rerun_Experiment Recalculate_Dilutions->Rerun_Experiment

Caption: A logical workflow to troubleshoot inconsistent experimental results when using this compound.

References

Refining MPI-0479605 treatment duration for apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MPI-0479605 to induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration of this compound to induce apoptosis?

The optimal treatment duration for this compound-induced apoptosis is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment to identify the ideal exposure time for your specific cell type. Based on existing studies, significant effects on cell viability and apoptosis can be observed within a range of 24 to 72 hours. For instance, in HCT-116 cells, maximal induction of p53, a key protein in the apoptotic pathway, occurs by 48 hours.[1] Continuous exposure for 3 to 7 days has been used to determine the half-maximal growth inhibition (GI50).[2]

Q2: What is the recommended concentration range for this compound?

This compound is a potent inhibitor of Mps1 kinase with an IC50 of 1.8 nM.[2][3] For cell-based assays, a concentration range of 30 nM to 100 nM is a good starting point for observing significant decreases in cell viability.[2] The GI50 for various tumor cell lines typically falls within this range.[2] We recommend performing a dose-response experiment to determine the optimal concentration for your cell line.

Q3: How does this compound induce apoptosis?

This compound is an ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][4][5] Inhibition of Mps1 disrupts the spindle assembly checkpoint, which is essential for proper chromosome segregation during mitosis.[1][4] This disruption leads to aberrant mitosis, resulting in aneuploidy (an abnormal number of chromosomes) and the formation of micronuclei.[4] In cells with functional p53, this genomic instability activates a postmitotic checkpoint, leading to the upregulation of the p53-p21 pathway.[1][4] Ultimately, these events trigger cell growth arrest and induce cell death through mitotic catastrophe and/or apoptosis.[2][4]

Q4: Can I use this compound in p53-mutant cell lines?

Yes, this compound can induce cell death in both wild-type and p53-mutant cell lines.[4] While the p53-p21 pathway is activated in p53-proficient cells, the compound still effectively causes growth arrest and subsequent cell death in cells lacking functional p53.[4]

Troubleshooting Guides

Low or No Apoptosis Detected
Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for apoptosis induction in your cells.[6]
Cell Line Resistance Some cell lines may be inherently more resistant to Mps1 inhibition. Consider using a positive control for apoptosis induction, such as staurosporine or etoposide, to ensure your assay is working correctly.[7][8]
Incorrect Assay Procedure Review the detailed experimental protocols for --INVALID-LINK-- and --INVALID-LINK-- below. Ensure all steps are followed correctly.
Poor Cell Health Use healthy, log-phase cells for your experiments. Over-confluent or starved cells may exhibit spontaneous apoptosis, confounding the results.[6]
High Background Apoptosis in Control Group
Possible Cause Recommended Solution
Cell Culture Conditions Ensure optimal cell culture conditions, including media, supplements, and incubator settings. Avoid over-confluence and nutrient deprivation.
Harsh Cell Handling Be gentle when handling cells. Excessive pipetting or harsh trypsinization can damage cell membranes and lead to false-positive results.[6] If using adherent cells, consider using a gentle, non-enzymatic cell dissociation method.[9]
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control.[10]

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Reference
Mps1/TTK IC50 1.8 nM[2][3]
GI50 Range (various tumor cell lines) 30 - 100 nM[2]

Table 2: Time-Dependent Effects of this compound in HCT-116 Cells

Time Point Observed Effect Reference
48 hours Maximal induction of p53 expression[1]
3 or 7 days Used for GI50 determination[2]

Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection

This protocol is a general guideline and may need optimization for your specific cell type and flow cytometer.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[11]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density that will not lead to over-confluence during the experiment. Treat cells with the desired concentrations of this compound for the determined duration. Include a vehicle-treated negative control and an untreated control.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to maintain membrane integrity.[9] Avoid harsh trypsinization. Collect cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by resuspending the cell pellet and centrifuging at 300 x g for 5 minutes.[9][11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9][11]

  • Staining:

    • Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.[9][11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9] The optimal amount of PI may need to be titrated (2-10 µL/test).[12]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (ideally within 1 hour).[11][12]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[11][13]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[11][13]

Caspase Activity Assay

This protocol describes a general method for measuring caspase-3/7 activity using a fluorogenic substrate like Ac-DEVD-AMC.

Materials:

  • This compound

  • Caspase-3/7 Assay Kit (containing fluorogenic substrate, e.g., Ac-DEVD-AMC, and cell lysis buffer)

  • 96-well plate (white-walled for luminescence or black-walled for fluorescence)

  • Plate reader (fluorometer or luminometer)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.

  • Cell Lysis:

    • After treatment, remove the culture medium.

    • Add the manufacturer-recommended volume of cell lysis buffer to each well.

    • Incubate on ice for 10 minutes.[14]

  • Assay Reaction:

    • Prepare the caspase substrate reaction mix according to the kit manufacturer's instructions. This typically involves diluting the fluorogenic substrate in an assay buffer containing DTT.[14][15]

    • Add the reaction mix to each well containing the cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.[14]

  • Measurement: Measure the fluorescence (e.g., excitation at 380 nm and emission at 420-460 nm for AMC) or luminescence using a plate reader.[14]

Data Analysis:

  • Subtract the background reading from a blank well (no cells).

  • Normalize the signal to the number of cells or total protein concentration.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Visualizations

MPI_0479605_Pathway cluster_drug Drug Action cluster_mitosis Mitosis cluster_consequences Cellular Consequences cluster_checkpoint Postmitotic Checkpoint cluster_outcome Cell Fate MPI This compound Mps1 Mps1/TTK Kinase MPI->Mps1 inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates AberrantMitosis Aberrant Mitosis Mitosis Proper Mitotic Progression SAC->Mitosis ensures Aneuploidy Aneuploidy & Micronuclei AberrantMitosis->Aneuploidy p53_pathway p53-p21 Pathway Activation Aneuploidy->p53_pathway Apoptosis Apoptosis / Mitotic Catastrophe Aneuploidy->Apoptosis  (p53-independent) GrowthArrest Growth Arrest p53_pathway->GrowthArrest GrowthArrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Apoptosis_Workflow cluster_setup Experiment Setup cluster_harvest Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition Seed Seed Cells Treat Treat with this compound (include controls) Seed->Treat Harvest Harvest Cells (Adherent/Suspension) Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V & Propidium Iodide Resuspend->Stain Incubate Incubate at RT (in dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Validation & Comparative

A Comparative Guide to Mps1 Kinase Inhibitors: MPI-0479605 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Mps1 kinase inhibitor, MPI-0479605, with other prominent Mps1 inhibitors. The data presented is compiled from various preclinical studies to aid researchers in selecting the most appropriate tool compound for their specific experimental needs.

Introduction to Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Upregulation of Mps1 is observed in various cancers, making it an attractive therapeutic target. Mps1 inhibitors disrupt the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[2]

Biochemical and Cellular Potency of Mps1 Inhibitors

The following table summarizes the in vitro biochemical and cellular potencies of this compound and other well-characterized Mps1 inhibitors.

InhibitorMps1 IC50 (nM)Cellular Potency (GI50/EC50, nM)Cell Line(s)
This compound 1.8[3]30 - 100 (GI50)[3]Panel of tumor cell lines[3]
Mps1-IN-1 367[4]~5,000 - 10,000 (anti-proliferative)[4]HCT116[4]
BAY 1161909 <10[2]Not specifiedNot specified
BAY 1217389 0.63[5]6.7 (median IC50)[5]Panel of tumor cell lines[5]
CFI-402257 1.7[6]15 (median IC50)[7]Panel of human cancer-derived cell lines[7]

Kinase Selectivity Profiles

Evaluating the selectivity of a kinase inhibitor is crucial to minimize off-target effects. Below is a summary of the reported selectivity for each inhibitor. Direct comparison is challenging due to the use of different kinase panels in various studies.

InhibitorSelectivity Profile
This compound >40-fold selective for Mps1 over other kinases.[3]
Mps1-IN-1 >1000-fold selective for Mps1 relative to a 352-member kinase panel, with major exceptions being Alk and Ltk.[4]
BAY 1161909 Reported to have an excellent selectivity profile.[2]
BAY 1217389 Highly selective, with notable off-target binding to PDGFRβ (<10 nM) and Kit (10-100 nM). Other kinases like CLK1, CLK2, CLK4, JNK1/2/3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, and RPS6KA5 were inhibited in the 100-1,000 nM range.[5]
CFI-402257 Highly selective; when tested against a panel of 265 kinases at 1 µM, none showed >50% inhibition.[7]

In Vivo Efficacy

The following table summarizes the available in vivo data for the compared Mps1 inhibitors.

InhibitorAnimal ModelDosing RegimenAntitumor ActivityCombination Therapy
This compound HCT-116 & Colo-205 xenografts (mice)30 mg/kg daily or 150 mg/kg every 4 days (i.p.)Tumor growth inhibition.[3]Not specified
BAY 1161909 Xenograft modelsNot specifiedModerate efficacy as monotherapy.[2]Strong synergistic efficacy with paclitaxel.[2]
BAY 1217389 Xenograft modelsOral administrationModerate efficacy as monotherapy.[5]Strong synergistic efficacy with paclitaxel.[5][8]
CFI-402257 MDA-MB-231 & MDA-MB-468 TNBC xenografts (mice)5-6 mg/kg daily (oral)Dose-dependent tumor growth inhibition.[6]Synergizes with anti-PD-1 therapy.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

Mps1_Signaling_Pathway Mps1 Signaling in the Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1 Bub1 Mps1->Bub1 P Mad1 Mad1 Mps1->Mad1 P Knl1->Bub1 Recruits Bub1->Mad1 Recruits Mad2_open Mad2 (open) Mad1->Mad2_open Converts to Mad2_closed Mad2 (closed) Mad2_open->Mad2_closed APC/C APC/C-Cdc20 Mad2_closed->APC/C Inhibits Anaphase Anaphase APC/C->Anaphase Blocked Inhibitors This compound & other Mps1 inhibitors Inhibitors->Mps1

Caption: Mps1 kinase phosphorylates multiple substrates at the unattached kinetochore to activate the Spindle Assembly Checkpoint and inhibit the Anaphase Promoting Complex/Cyclosome (APC/C), thereby preventing premature anaphase.

Experimental_Workflow General Workflow for Mps1 Inhibitor Characterization cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay Selectivity Kinase Selectivity Panel Kinase_Assay->Selectivity Viability Cell Viability (e.g., MTT/MTS) Selectivity->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle SAC_Assay SAC Abrogation (Immunofluorescence) Cell_Cycle->SAC_Assay Xenograft Tumor Xenograft Model SAC_Assay->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy

Caption: A typical pipeline for the preclinical evaluation of Mps1 inhibitors, progressing from biochemical assays to cellular and in vivo models.

Experimental Protocols

Mps1 Kinase Assay (Biochemical)

This protocol is a generalized procedure for determining the in vitro potency of Mps1 inhibitors.

  • Reaction Setup: In a 96-well plate, combine recombinant human Mps1 kinase, a suitable substrate (e.g., a biotinylated peptide), and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by measuring the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[9]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces Mps1 kinase activity by 50%.

Cell Viability Assay (MTT/MTS)

This protocol outlines a common method to assess the effect of Mps1 inhibitors on cancer cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Mps1 inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the GI50 or IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth or viability.[4]

Spindle Assembly Checkpoint (SAC) Abrogation Assay (Immunofluorescence)

This protocol is used to visualize the effect of Mps1 inhibitors on the localization of key SAC proteins.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with a microtubule-depolymerizing agent (e.g., nocodazole) to activate the SAC, followed by treatment with the Mps1 inhibitor.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[10]

  • Immunostaining: Incubate the cells with primary antibodies against SAC proteins (e.g., Mad1, Mad2) and a centromere marker (e.g., CREST).[1][11]

  • Secondary Antibody Staining: Incubate with fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the localization of the proteins using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of Mad1 and Mad2 at the kinetochores. A decrease in the kinetochore localization of these proteins in the presence of the Mps1 inhibitor indicates SAC abrogation.

In Vivo Tumor Xenograft Study

This is a general protocol for evaluating the antitumor efficacy of Mps1 inhibitors in an animal model.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the Mps1 inhibitor (and/or a combination agent like paclitaxel) and vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).[13][14]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy.

Conclusion

This compound is a potent and selective Mps1 inhibitor with demonstrated cellular and in vivo activity. When compared to other Mps1 inhibitors, it exhibits high biochemical potency. The choice of an appropriate Mps1 inhibitor for research purposes will depend on the specific experimental context, including the desired potency, selectivity profile, and whether in vitro or in vivo studies are planned. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparative analysis.

References

Safety Operating Guide

Prudent Disposal of MPI-0479605: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) with detailed disposal procedures for MPI-0479605 is not publicly available. The following guidelines are based on general best practices for the disposal of hazardous laboratory chemicals, particularly for potent small molecule kinase inhibitors and compounds with similar chemical motifs (morpholine and adenine derivatives). Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

This compound is a potent Mps1 kinase inhibitor used in cancer research.[1] Due to its biological activity, it should be handled and disposed of as a hazardous cytotoxic agent. All materials contaminated with this compound, including solutions, solid waste, and personal protective equipment (PPE), require careful management to prevent exposure and environmental contamination.

Waste Segregation and Collection

Proper segregation of waste streams is critical for safe and compliant disposal. All waste contaminated with this compound should be collected at the point of generation and never mixed with non-hazardous trash or disposed of down the drain.[2]

Waste TypeDescriptionRecommended Container
Liquid Waste Includes unused solutions of this compound, solvent rinsates from contaminated glassware, and aqueous solutions from cell culture experiments.A clearly labeled, leak-proof, and chemically compatible container with a screw-on cap. The container should be kept in secondary containment to prevent spills.[3] The container must be labeled as "Hazardous Waste".[2][4]
Solid Waste Includes disposable labware (e.g., pipette tips, centrifuge tubes, flasks), contaminated PPE (gloves, lab coats), and any absorbent material used to clean up spills of this compound.A dedicated, clearly labeled, puncture-resistant container or a robust, sealed plastic bag for soft items. This should be placed inside a designated hazardous waste container.[5] Label the container with "Hazardous Waste".[2][4]
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.A designated, puncture-proof sharps container clearly labeled as "Hazardous Waste" and indicating cytotoxic contamination.
Empty Containers Original vials or containers that held this compound.Unless triple-rinsed with a suitable solvent (with the rinsate collected as liquid hazardous waste), empty containers should be disposed of as solid hazardous waste.[4][6]

Experimental Protocols for Decontamination

While specific deactivation protocols for this compound are not available, a general procedure for decontaminating glassware and surfaces is as follows:

  • Initial Rinse: Rinse the contaminated item with a suitable solvent that is known to dissolve this compound (e.g., DMSO, ethanol). Collect this initial rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the item with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with clean water.

For spill cleanup, use an absorbent material to soak up the spill, then decontaminate the area with a suitable solvent, followed by a detergent solution. All materials used for the cleanup must be disposed of as solid hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Determine Waste Type A->B C Liquid Waste B->C Liquid D Solid Waste B->D Solid E Sharps Waste B->E Sharps F Labeled, Sealed Liquid Waste Container C->F G Labeled, Puncture-Resistant Solid Waste Container D->G H Labeled Sharps Container E->H I Designated Hazardous Waste Storage Area F->I G->I H->I J Arrange for Pickup by Institutional EHS I->J

Disposal workflow for this compound waste.

Key Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the nature of the waste (e.g., "Liquid Waste in DMSO/Ethanol").[2]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[3][4] The storage duration should not exceed institutional and regulatory limits.[3]

  • Consult EHS: Your institution's Environmental Health and Safety department is the primary resource for specific disposal procedures and for arranging waste pickup.[2] Never attempt to dispose of this chemical through standard laboratory trash or sewer systems.[2][7][8]

References

Personal protective equipment for handling MPI-0479605

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of MPI-0479605, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets may classify this compound as non-hazardous, its potent biological activity as a kinase inhibitor necessitates cautious handling.[1][2] Kinase inhibitors are often potent compounds that can have biological effects at low concentrations. Therefore, treating this compound as a potentially hazardous compound is a prudent approach to laboratory safety.

Appropriate personal protective equipment (PPE) is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.[3][4][5][6] The following PPE should be worn at all times when handling this compound in solid or solution form:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-tested nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.[4]
Body Protection Disposable, fluid-resistant laboratory gown with long sleeves and elastic cuffs.Protects skin and personal clothing from spills and contamination.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye exposure from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form to avoid inhalation.Minimizes the risk of inhaling fine particles of the compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental consistency.

Receiving and Storage

Upon receipt, inspect the container for any damage or leakage. The compound should be stored under the recommended conditions to ensure its stability.

Storage ConditionTemperatureDuration
Powder -20°CUp to 24 months[7]
Stock Solution (-80°C) -80°CUp to 2 years[8]
Stock Solution (-20°C) -20°CUp to 1 year[8]
Preparation of Stock Solutions

All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Solubility Data:

SolventConcentration
DMSO 62 mg/mL (152.14 mM)[2]
Ethanol 2 mg/mL[2]
Water Insoluble[2]
DMF 1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL[1]

Note: It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[7][8]

Spill Management

In the event of a spill, immediate action is required to contain and decontaminate the area.[3]

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Wear double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent (e.g., 70% ethanol), working from the outer edge of the spill towards the center.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[9]

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as "cytotoxic" or "chemotherapeutic" waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for cytotoxic waste.[9] For sharps, use a designated sharps container.

  • Disposal Method: Cytotoxic waste should be incinerated at a high temperature in a licensed hazardous waste disposal facility.[10] Do not dispose of this material down the drain or in the regular trash. Follow all applicable federal, state, and local regulations for hazardous waste disposal.[11]

Experimental Protocols

This compound is a potent inhibitor of Mps1 kinase, leading to defects in chromosome segregation and ultimately cell death.[2][12]

Biological Activity:

ParameterValue
IC50 (Mps1) 1.8 nM[1][2][7]
GI50 (in a panel of tumor cell lines) 30 to 100 nM[2]
In Vitro Cell Viability Assay

This protocol describes a typical cell viability assay to determine the GI50 of this compound in a cancer cell line (e.g., HCT-116).

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from a concentrated DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Cell Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 3 or 7 days).[2]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value.

Visualizations

Mps1 Signaling Pathway Inhibition

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached Kinetochores->Mps1 activates SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers MPI_0479605 This compound MPI_0479605->Mps1 inhibits Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compound Prepare serial dilutions of this compound adhere->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate Incubate for 3-7 days treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure signal on plate reader add_reagent->read_plate analyze Analyze data and determine GI50 read_plate->analyze end End analyze->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.